Tak-901
Beschreibung
Aurora B Serine/Threonine Kinase Inhibitor this compound is a small-molecule inhibitor of the serine-threonine kinase Aurora B with potential antineoplastic activity. Aurora B kinase inhibitor this compound binds to and inhibits the activity of Aurora B, which may result in a decrease in the proliferation of tumor cells that overexpress Aurora B. Aurora B is a positive regulator of mitosis that functions in the attachment of the mitotic spindle to the centromere; the segregation of sister chromatids to each daughter cell; and the separation of daughter cells during cytokinesis. This serine/threonine kinase may be amplified and overexpressed by a variety of cancer cell types.
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 8 investigational indications.
an aurora B kinase inhibitor; structure in first source
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3S/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDACQVEJIVHMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=C(N3)N=CC(=C4)C)C)C(=O)NC5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583097 | |
| Record name | 5-[3-(Ethanesulfonyl)phenyl]-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934541-31-8 | |
| Record name | TAK-901 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934541318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAK-901 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12756 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-[3-(Ethanesulfonyl)phenyl]-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAK-901 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM9UIR23R7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of TAK-901 in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of TAK-901, a potent Aurora B kinase inhibitor, in the induction of apoptosis. We will delve into its mechanism of action, the key signaling pathways it modulates, and detailed experimental protocols for investigating its apoptotic effects.
Core Mechanism of Action
This compound is a multi-targeted inhibitor with high potency against Aurora B kinase, a critical regulator of mitosis.[1][2] Its primary mechanism for inducing apoptosis is not through direct enzymatic inhibition of apoptotic proteins, but rather by disrupting the cell cycle, which in turn triggers programmed cell death.
Inhibition of Aurora B kinase by this compound leads to defects in chromosome segregation and cytokinesis, resulting in the formation of polyploid cells.[1][3] This aberrant cellular state often triggers a p53-dependent stress response.[4][5] Activated p53, a well-known tumor suppressor, then transcriptionally upregulates the pro-apoptotic protein BAX (Bcl-2-associated X protein).[4][6] The induction of active BAX is a pivotal event in the apoptotic cascade initiated by this compound.[5][6]
Furthermore, studies have shown that cancer cells treated with this compound become more vulnerable to the inhibition of anti-apoptotic proteins like BCL-xL.[5][6] This creates a synergistic effect, where the combination of this compound and a BCL-xL inhibitor (such as ABT-263) leads to enhanced, BAX-dependent apoptosis.[4][6]
In the context of glioblastoma, this compound has also been shown to downregulate fatty acid metabolism and cholesterol homeostasis pathways by inhibiting Sterol Regulatory Element-Binding Protein 1 (SREBP1).[6] This metabolic disruption contributes to its anti-proliferative and pro-apoptotic activity in this cancer type.[6]
Quantitative Data
The following tables summarize key quantitative data regarding the activity of this compound from various in vitro studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Aurora A | Biochemical | 21 | [2] |
| Aurora B | Biochemical | 15 | [2] |
Table 2: Cellular Proliferation Inhibition by this compound
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| Various Human Cancer Cell Lines | Multiple | 40 - 500 | [1][7] |
| PC3 | Prostate Cancer | 160 (for Histone H3 phosphorylation) | [1] |
| HL60 | Acute Myeloid Leukemia | Induces polyploidy starting at 200 nM | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for investigating this compound-induced apoptosis.
Caption: this compound inhibits Aurora B, leading to mitotic disruption, polyploidy, and p53-mediated BAX upregulation, ultimately inducing apoptosis.
Caption: In glioblastoma, this compound downregulates SREBP1, disrupting lipid metabolism and contributing to reduced cell viability and apoptosis.
Caption: A typical workflow for studying this compound's apoptotic effects, from cell treatment to various downstream assays.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in apoptosis.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is adapted from methodologies described in studies investigating this compound.[4][5]
Objective: To quantify the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., HCT116, PC3, HL60)
-
96-well opaque-walled multiwell plates
-
This compound (in a suitable solvent like DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL). Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot the data to determine the EC50 value.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This protocol is based on methods used to assess apoptosis induction by this compound.[4][5]
Objective: To measure the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Treated and control cells in a 96-well plate (as prepared for the viability assay)
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the cell viability assay protocol (typically for 24-48 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing 100 µL of cell culture medium.
-
Incubation: Gently mix the contents of the wells and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Express the results as fold change in caspase activity relative to the vehicle-treated control.
Western Blotting for Apoptotic Proteins
This protocol outlines the general steps for detecting changes in protein levels of p53, BAX, and phospho-histone H3 following this compound treatment, as described in the literature.[4]
Objective: To qualitatively and semi-quantitatively assess the levels of key proteins in the this compound-induced apoptotic pathway.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-BAX, anti-phospho-histone H3, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 24 hours), wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities and normalize to the loading control to determine the relative changes in protein expression.
siRNA-Mediated Gene Knockdown
This protocol is a general guide for knocking down the expression of specific genes, such as BAX or p53, to validate their role in this compound-induced apoptosis.[4][5]
Objective: To specifically reduce the expression of a target gene to assess its functional importance in a biological process.
Materials:
-
Cancer cell line (e.g., HCT116)
-
siRNA targeting the gene of interest (e.g., BAX siRNA, p53 siRNA) and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 96-well plate such that they will be 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation: In a separate tube, dilute the siRNA in Opti-MEM™. In another tube, dilute the transfection reagent in Opti-MEM™. Mix the diluted siRNA and diluted transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene knockdown.
-
Treatment and Downstream Analysis: After the knockdown period, treat the cells with this compound and perform downstream assays such as cell viability, caspase activity, or western blotting to assess the effect of the gene knockdown on the apoptotic response.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To quantify the percentage of apoptotic cells in a population following treatment with this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples on a flow cytometer within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells (due to membrane damage)
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma Growth by Blocking SREBP1-Mediated Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora B Inhibitor this compound Synergizes with BCL-xL Inhibition by Inducing Active BAX in Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 6. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma Growth by Blocking SREBP1-Mediated Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of TAK-901: A Technical Guide to G2/M Phase Cell Cycle Arrest and Beyond
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of TAK-901, a potent and multi-targeted Aurora B kinase inhibitor. Addressed to researchers, scientists, and drug development professionals, this document elucidates the core mechanism of this compound, focusing on its profound effects on cell cycle progression, particularly at the G2/M phase transition. Through a comprehensive review of preclinical data, this guide details the signaling pathways affected by this compound, presents quantitative data in a structured format, and provides detailed experimental protocols for key assays.
Introduction: The Role of Aurora B Kinase in Mitosis and as a Therapeutic Target
Aurora B kinase is a critical serine/threonine kinase that plays an essential role in orchestrating the complex events of mitosis.[1][2][3] As a key component of the chromosomal passenger complex (CPC), Aurora B is instrumental in ensuring proper chromosome segregation and cytokinesis.[4][5] Its functions include regulating the attachment of the mitotic spindle to the centromere, activating the spindle assembly checkpoint (SAC) to prevent premature anaphase onset, and facilitating the final separation of daughter cells.[1][6][7][8] Given its pivotal role in cell division, and its frequent overexpression in various human cancers, Aurora B kinase has emerged as a compelling target for anticancer therapies.[2][3][4]
This compound is an investigational small-molecule inhibitor that demonstrates potent, time-dependent, and tight-binding inhibition of Aurora B kinase.[2] This guide explores the molecular consequences of this inhibition, leading to mitotic disruption and potent antitumor activity.
Mechanism of Action: Induction of Polyploidy through Mitotic Disruption
While often characterized as inducing G2/M arrest, the primary phenotype observed upon this compound treatment is the formation of polyploid cells.[2][4] This is a direct consequence of inhibiting Aurora B's essential functions during mitosis. Instead of a clean arrest at the G2/M checkpoint, cells treated with this compound often enter mitosis but fail to properly execute chromosome segregation and cytokinesis. This leads to a process called endoreduplication, where the cell re-replicates its DNA without dividing, resulting in cells with abnormally large nuclei and a DNA content greater than 4N.[9][10][11][12]
The inhibition of Aurora B by this compound disrupts the spindle assembly checkpoint, a critical surveillance mechanism that ensures all chromosomes are correctly attached to the mitotic spindle before anaphase proceeds.[6][7][8][13] By preventing the premature removal of SAC proteins from the kinetochore, Aurora B ensures the fidelity of chromosome segregation.[6] this compound's interference with this process leads to mitotic slippage, where cells exit mitosis without proper chromosome segregation, ultimately leading to the observed polyploidy.[4]
Signaling Pathway of this compound-Induced Mitotic Disruption
The following diagram illustrates the signaling pathway impacted by this compound, leading to the disruption of mitosis and subsequent polyploidy.
References
- 1. Facebook [cancer.gov]
- 2. Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma Growth by Blocking SREBP1-Mediated Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora B Inhibitor this compound Synergizes with BCL-xL Inhibition by Inducing Active BAX in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora B prevents premature removal of spindle assembly checkpoint proteins from the kinetochore: A key role for Aurora B in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Loss of Aurora kinase signaling allows lung cancer cells to adopt endoreplication and form polyploid giant cancer cells that resist antimitotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitor of Aurora Kinase B Induces Differentially Cell Death and Polyploidy via DNA Damage Response Pathways in Neurological Malignancy: Shedding New Light on the Challenge of Resistance to AZD1152-HQPA [pubmed.ncbi.nlm.nih.gov]
- 11. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurora B Kinase Regulates the Postmitotic Endoreduplication Checkpoint via Phosphorylation of the Retinoblastoma Protein at Serine 780 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Exploring the Off-Target Effects of Tak-901 on Kinases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target effects of Tak-901, a potent, multi-targeted Aurora kinase inhibitor. While primarily designed to target Aurora A and Aurora B kinases, this compound exhibits inhibitory activity against a range of other kinases, which can have significant implications for its therapeutic efficacy and safety profile. This document summarizes the available quantitative data on its kinase selectivity, details the experimental protocols used for its characterization, and visualizes the key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a novel, investigational small-molecule inhibitor of Aurora A and Aurora B kinases, crucial regulators of mitosis.[1][2][3] Its primary mechanism of action involves the inhibition of these kinases, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][4] this compound demonstrates time-dependent, tight-binding inhibition of Aurora B.[2][5] While exhibiting a strong affinity for Aurora kinases, comprehensive kinase profiling has revealed that this compound also interacts with other kinases, a phenomenon known as off-target activity. Understanding these off-target effects is critical for a complete assessment of the drug's biological activity and for anticipating potential polypharmacological effects.
Off-Target Kinase Profile of this compound
The kinase selectivity of this compound has been evaluated through extensive biochemical and cellular assays. While it potently inhibits Aurora A and B, it also demonstrates activity against several other kinases, including members of the FLT3, FGFR, and Src families.[1][4] However, the cellular activity of this compound shows a greater selectivity for Aurora B, which is attributed to its tight-binding kinetics.[4] In cellular contexts, FLT3 and FGFR2 have been identified as the most significant off-target kinases.[2][4]
Table 1: In Vitro Biochemical Activity of this compound Against On-Target and Off-Target Kinases
| Kinase Target | IC50 (nM) | Comments |
| Aurora A | 21 | Primary Target |
| Aurora B | 15 | Primary Target with tight-binding inhibition |
| FLT3 | Similar to Aurora A/B | Off-target |
| FGFR | Similar to Aurora A/B | Off-target |
| Src family kinases | Similar to Aurora A/B | Off-target |
| JAK2 | Not a potent inhibitor | Weak off-target in cellular assays |
| c-Src | Not a potent inhibitor | 20-fold weaker inhibition in cellular assays |
| Abl | Not a potent inhibitor | 20-fold weaker inhibition in cellular assays |
Note: "Similar to Aurora A/B" indicates that the IC50 values are in a comparable nanomolar range as reported in the literature, although specific values for all kinases in this category were not consistently provided across sources.[1]
Table 2: Cellular Activity of this compound
| Cellular Effect | Cell Line | EC50 (µM) | Comments |
| Inhibition of Histone H3 Phosphorylation (Aurora B substrate) | PC3 | 0.16 | Demonstrates cellular target engagement |
| Inhibition of FLT3 Autophosphorylation | MV4-11 | 0.25 | Significant off-target cellular activity |
| Inhibition of FGFR2 Autophosphorylation | KATO-III | 0.22 | Significant off-target cellular activity |
| Inhibition of Cell Proliferation | Various human cancer cell lines | 0.04 - 0.5 | Broad anti-proliferative activity |
Experimental Protocols
The characterization of this compound's kinase selectivity involves a variety of experimental techniques. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Biochemical Screening)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase.
Protocol:
-
Kinase Reaction Setup:
-
Prepare a reaction buffer appropriate for the specific kinase being tested (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
In a 96-well plate, add the purified kinase enzyme to the reaction buffer.
-
Add varying concentrations of this compound (typically in a serial dilution) to the wells. Include a DMSO control (vehicle).
-
Incubate the kinase with this compound for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate (e.g., a peptide or protein) and ATP (often at a concentration close to its Km value for the kinase).
-
-
Reaction Incubation and Termination:
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+, or a denaturing agent).
-
-
Detection and Data Analysis:
-
Quantify the kinase activity. Common methods include:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Measuring the amount of ADP produced using commercial kits like ADP-Glo™.
-
Fluorescence-based assays: Using modified substrates that become fluorescent upon phosphorylation.
-
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Target Profiling using Affinity Chromatography
This method identifies the cellular proteins that bind to this compound, thus revealing its potential targets within the cellular proteome.
Protocol:
-
Preparation of Affinity Resin:
-
Immobilize this compound onto a solid support (e.g., sepharose beads) through a chemical linker. This creates the "this compound affinity resin."
-
Prepare a control resin without the immobilized compound.
-
-
Cell Lysis and Lysate Preparation:
-
Culture cells of interest (e.g., HeLa, PC3) to a sufficient density.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-down:
-
Incubate the cell lysate with the this compound affinity resin and the control resin in parallel for several hours at 4°C with gentle rotation.
-
For competition experiments, a separate incubation can be performed where the lysate is pre-incubated with an excess of free this compound before adding the affinity resin. This will show which proteins are specifically competed off the beads.
-
-
Washing and Elution:
-
Wash the resins extensively with the lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the resin using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins using a general protein stain (e.g., Coomassie blue or silver stain).
-
Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).
-
Cellular Kinase Inhibition Assay (Immunoblotting)
This assay measures the ability of this compound to inhibit the phosphorylation of a specific kinase substrate within intact cells, confirming its cellular activity.
Protocol:
-
Cell Treatment:
-
Plate cells (e.g., PC3 for Histone H3 phosphorylation, MV4-11 for FLT3 autophosphorylation) and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a specified duration (e.g., 1-24 hours). Include a DMSO-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with a lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for immunoblotting.
-
-
Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-Histone H3, anti-phospho-FLT3).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Histone H3, anti-total-FLT3).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the phosphorylated protein to the total protein for each treatment.
-
Plot the inhibition of phosphorylation against the this compound concentration to determine the EC50 value.
-
Visualizing Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by this compound's off-target activity and a typical experimental workflow for kinase inhibitor profiling.
Caption: Overview of this compound's primary and off-target kinase interactions.
Caption: Inhibition of the FLT3 signaling pathway by this compound.
Caption: A generalized workflow for characterizing kinase inhibitors.
Conclusion
This compound is a potent Aurora kinase inhibitor with a defined set of off-target activities. While its primary targets are Aurora A and B, it demonstrates significant inhibitory effects on FLT3 and FGFR2 in cellular environments. The polypharmacology of this compound may contribute to its overall anti-cancer efficacy but also needs to be considered for potential side effects. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other kinase inhibitors, facilitating a deeper understanding of their mechanisms of action and selectivity profiles. This knowledge is paramount for the strategic development of targeted cancer therapies.
References
Initial Preclinical Studies of TAK-901 in Pancreatic Cancer Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-901 is a novel, investigational small molecule inhibitor targeting Aurora B kinase, a key regulator of mitosis.[1][2] Dysregulation of Aurora B kinase is implicated in the pathogenesis of various malignancies, making it a compelling target for anti-cancer therapy. This technical guide provides a comprehensive summary of the initial preclinical studies of this compound, with a specific focus on its activity in models of pancreatic cancer. The information presented herein is based on publicly available data from foundational research characterizing this compound.
Core Mechanism of Action
This compound is a potent, time-dependent, and tight-binding inhibitor of Aurora B kinase.[1][2] Its primary mechanism of action involves the suppression of histone H3 phosphorylation, a critical step for chromosomal condensation during mitosis.[1][2] Inhibition of Aurora B by this compound leads to defects in chromosome segregation and cytokinesis, ultimately resulting in polyploidy and cell cycle arrest, followed by apoptosis in cancer cells.[1][2]
In Vitro Activity of this compound
Kinase Inhibition Profile
Biochemical assays have demonstrated that this compound is a multi-targeted kinase inhibitor. While it shows the most potent inhibition against Aurora B, it also exhibits activity against other kinases, including Aurora A, FLT3, and FGFR2, at nanomolar concentrations.[1][2]
| Kinase Target | IC50 (nM) |
| Aurora B | 15 |
| Aurora A | 21 |
Table 1: In vitro kinase inhibitory activity of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in biochemical assays.
Cellular Proliferation in Cancer Cell Lines
This compound has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines, with effective concentrations (EC50) for inhibiting cell proliferation typically ranging from 40 to 500 nM.[1][2]
While the foundational studies on this compound tested a wide variety of cancer cell lines, specific EC50 values for pancreatic cancer cell lines were not explicitly detailed in the initial characterization publications. The provided range represents the general potency of the compound across multiple cancer types.
In Vivo Efficacy in Xenograft Models
Preclinical studies in rodent xenograft models of various human solid tumors and leukemias have shown that this compound exhibits potent anti-tumor activity.[1][2] Intravenous administration of this compound led to significant tumor growth inhibition and, in some cases, complete tumor regression.[1][2]
Notably, in an ovarian cancer A2780 xenograft model, this compound treatment resulted in complete tumor regression.[1][2] However, specific in vivo efficacy data for pancreatic cancer xenograft models were not detailed in the initial public reports.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
The primary signaling pathway affected by this compound is the Aurora B kinase pathway, which is integral to the proper execution of mitosis.
Caption: this compound inhibits Aurora B kinase, preventing Histone H3 phosphorylation and disrupting mitosis.
General Experimental Workflow for In Vitro Anti-Proliferative Assays
The following diagram illustrates a typical workflow for assessing the anti-proliferative effects of a compound like this compound in cancer cell lines.
Caption: Workflow for determining the in vitro anti-proliferative activity of this compound.
Experimental Protocols
Detailed experimental protocols from the initial studies were not fully available in the public domain. However, based on the descriptions in the publications, the following methodologies were likely employed:
In Vitro Kinase Assays
-
Method: Homogeneous time-resolved fluorescence (HTRF) or similar fluorescence-based kinase assays.
-
Procedure: Recombinant Aurora B/INCENP and Aurora A/TPX2 kinase complexes were incubated with a fluorescently labeled peptide substrate and ATP in the presence of varying concentrations of this compound. The kinase activity was determined by measuring the fluorescence signal, and IC50 values were calculated.
Cell Proliferation Assays
-
Cell Lines: A diverse panel of human cancer cell lines.
-
Method: Bromodeoxyuridine (BrdU) incorporation assay or a metabolic assay such as MTS.
-
Procedure: Cells were seeded in 96-well plates and treated with a range of this compound concentrations for approximately 72 hours. Cell proliferation was quantified by measuring BrdU incorporation into newly synthesized DNA or by measuring the metabolic activity of the cells. EC50 values were determined from the dose-response curves.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice or rats (e.g., nude mice).
-
Procedure: Human cancer cells were implanted subcutaneously. Once tumors reached a specified size, animals were randomized into treatment and vehicle control groups. This compound was administered intravenously according to a specified dosing schedule. Tumor volumes were measured regularly to assess treatment efficacy. Pharmacodynamic markers, such as histone H3 phosphorylation in tumor tissue, were also analyzed.
Conclusion and Future Directions
The initial preclinical data for this compound demonstrate its potent inhibition of Aurora B kinase and robust anti-proliferative activity in a wide array of cancer cell lines and in vivo models. While the foundational studies provide a strong rationale for the clinical development of this compound in various cancers, there is a notable lack of specific, publicly available data on its efficacy in pancreatic cancer models.
For drug development professionals and researchers focused on pancreatic cancer, further studies are warranted to explicitly define the activity of this compound in a panel of well-characterized pancreatic cancer cell lines and in clinically relevant orthotopic or patient-derived xenograft (PDX) models. Such studies would be crucial for determining the potential of this compound as a therapeutic agent for this challenging disease and for informing the design of future clinical trials.
References
Understanding Tak-901's inhibition of FLT3 and FGFR2
A Technical Overview for Researchers and Drug Development Professionals
TAK-901 is a potent, multi-targeted kinase inhibitor with significant activity against both FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor 2 (FGFR2).[1][2][3] Primarily investigated as an Aurora B kinase inhibitor, its capacity to potently inhibit these key receptor tyrosine kinases has garnered interest for its therapeutic potential in various cancers.[1][2] This document provides a detailed technical guide on the inhibitory action of this compound against FLT3 and FGFR2, summarizing key quantitative data, outlining experimental methodologies, and visualizing the relevant signaling pathways.
Quantitative Inhibition Data
The inhibitory potency of this compound against FLT3 and FGFR2 has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data, providing a comparative view of its activity.
| Target Kinase | Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| FLT3 | Cellular | MV4-11 | EC50 | 0.25 | [1] |
| FGFR2 | Cellular | KATO-III | EC50 | 0.22 | [1] |
| Aurora B | Cellular | PC3 | EC50 | 0.16 | [1] |
| Aurora A | Biochemical (Enzymatic) | - | IC50 | 0.021 | [4][5][6] |
| Aurora B | Biochemical (Enzymatic) | - | IC50 | 0.015 | [4][5][6] |
Table 1: Cellular and Biochemical Inhibitory Activity of this compound. EC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity within a cellular context. IC50 values represent the concentration required for 50% inhibition in a biochemical assay.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by inhibiting the autophosphorylation of FLT3 and FGFR2, thereby blocking the downstream signaling cascades that promote cell proliferation and survival.[4]
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells.[7] Mutations in FLT3 are frequently observed in acute myeloid leukemia (AML).[1][7] Upon binding of its ligand, FLT3 dimerizes and autophosphorylates, creating docking sites for various signaling molecules and activating downstream pathways such as RAS-MAPK and PI3K-AKT. This compound inhibits this initial autophosphorylation step, effectively shutting down these pro-survival signals.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Role of Aurora B Kinase in Cancer Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of Aurora B kinase (AURKB), a critical regulator of cell division. We will explore its molecular function, its dysregulation in cancer, and its emergence as a significant therapeutic target. The content covers the core signaling pathways, quantitative data on its expression and prognostic value, and detailed experimental protocols for its study.
Introduction to Aurora B Kinase
The Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis and meiosis.[1] In mammals, this family includes Aurora A, Aurora B, and Aurora C.[2] Aurora B is a key regulator of mitosis, involved in processes from chromosome condensation to cytokinesis.[3][4] Its expression and activity are tightly regulated during the cell cycle, peaking during the G2-M transition and mitosis.[5] Given its fundamental role in cell division, the dysregulation of Aurora B is frequently implicated in tumorigenesis. Overexpression of Aurora B can lead to genomic instability and aneuploidy, which are hallmarks of cancer.[3][6] Consequently, Aurora B has become a promising target for anticancer drug development.[3][7]
Structure and Regulation of Aurora B Kinase
Aurora B functions as the catalytic subunit of the Chromosomal Passenger Complex (CPC), which is a master regulator of mitotic events.[6][8] The CPC is composed of four key proteins: Aurora B, Inner Centromere Protein (INCENP), Survivin, and Borealin.[5][9] The proper localization and function of each component are dependent on the others.[5] INCENP, in particular, is crucial as it acts as a scaffold and stimulates Aurora B's kinase activity.[5] The CPC's localization is highly dynamic throughout mitosis, moving from centromeres in early mitosis to the central spindle and midbody during anaphase and cytokinesis, ensuring spatial and temporal control over substrate phosphorylation.[8][9]
Caption: The Chromosomal Passenger Complex (CPC) and its key regulators.
Core Functions of Aurora B in Mitosis
Aurora B's role is multifaceted, ensuring the fidelity of cell division through several key functions:
-
Chromosome Condensation and Cohesion: Aurora B phosphorylates Histone H3 on Serine 10 (H3S10ph), a modification involved in chromosome condensation and compaction.[5] It also plays a role in regulating the cohesin complex, which holds sister chromatids together.[5]
-
Kinetochore-Microtubule Attachments: A primary function of Aurora B is to act as a tension sensor at the kinetochore. It corrects improper attachments between microtubules and kinetochores, such as syntelic (both kinetochores attached to the same pole) or merotelic attachments.[10] It achieves this by phosphorylating several kinetochore components, including the kinesin MCAK, which destabilizes incorrect microtubule attachments.[5][10]
-
Spindle Assembly Checkpoint (SAC): By ensuring proper biorientation of chromosomes, Aurora B is integral to the SAC, a surveillance mechanism that halts the cell cycle until all chromosomes are correctly attached to the mitotic spindle.[3][10] It helps localize key checkpoint proteins like MAD2 and BubR1 to unattached kinetochores.[5]
-
Cytokinesis: Following chromosome segregation in anaphase, the CPC relocates to the central spindle and the equatorial cortex.[9][11] Here, Aurora B phosphorylates substrates required for the formation of the contractile ring and the successful completion of cytokinesis, the physical division of the cell into two daughters.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Aurora B Kinase in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora B: A new promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinases in spindle assembly and chromosome segregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Aurora-B kinase inhibitors for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 11. Probing the Dynamics and Functions of Aurora B Kinase in Living Cells during Mitosis and Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Research on TAK-901 Resistance Mechanisms: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the known and potential resistance mechanisms to TAK-901, a potent, multi-targeted Aurora B kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of this compound resistance.
Introduction to this compound
This compound is an investigational small molecule inhibitor that primarily targets Aurora B kinase, a key regulator of mitosis.[1] By inhibiting Aurora B, this compound disrupts chromosome segregation and cytokinesis, leading to polyploidy and ultimately apoptosis in cancer cells.[2] It has demonstrated potent anti-proliferative activity across a range of cancer cell lines.[3] However, as with many targeted therapies, the development of resistance is a significant clinical challenge. This guide explores the molecular underpinnings of such resistance.
Identified Mechanisms of Resistance to this compound
Current research has identified three primary mechanisms that can confer resistance to this compound:
-
Increased Drug Efflux: Overexpression of the P-glycoprotein (PgP) drug efflux pump.
-
Pro-Survival Signaling: Upregulation of the anti-apoptotic protein BCL-xL.
-
Metabolic Reprogramming: Alterations in lipid metabolism, potentially mediated by Sterol Regulatory Element-Binding Protein 1 (SREBP1).
A potential but currently unconfirmed mechanism is the acquisition of on-target mutations in the Aurora B kinase domain.
P-glycoprotein (PgP)-Mediated Efflux
This compound has been identified as a substrate for the P-glycoprotein (PgP) drug efflux pump, also known as multidrug resistance protein 1 (MDR1).[3] Overexpression of PgP in cancer cells leads to the active removal of this compound from the intracellular environment, thereby reducing its effective concentration at the target, Aurora B kinase.
Quantitative Data: EC50 Values in PgP-Expressing Cell Lines
The impact of PgP-mediated efflux on this compound efficacy is evident from the differential sensitivity observed in cell lines with varying levels of PgP expression.
| Cell Line | Cancer Type | PgP Expression | This compound EC50 | Citation |
| MES-SA | Uterine Sarcoma | Low | 38 nM | [3] |
| MES-SA/Dx5 | Uterine Sarcoma | High | >50 µM | [3] |
| HCT15 | Colorectal Cancer | High | Resistant (EC50 not specified) | |
| DLD1 | Colorectal Cancer | High | 1.5 µM | [3] |
Experimental Protocol: Bidirectional Transport Assay for PgP Substrate Identification
This protocol is a standard method to determine if a compound is a substrate of P-glycoprotein.[4][5][6]
Objective: To measure the directional flux of this compound across a polarized monolayer of cells overexpressing P-glycoprotein.
Materials:
-
MDCK-MDR1 (or similar P-gp overexpressing) and parental MDCK cells.
-
Transwell inserts.
-
This compound.
-
A known P-gp inhibitor (e.g., verapamil or elacridar).
-
Analytical method for this compound quantification (e.g., LC-MS/MS).
Procedure:
-
Seed MDCK-MDR1 and parental MDCK cells on Transwell inserts and culture until a confluent monolayer is formed.
-
For the apical-to-basolateral (A-to-B) transport assay, add this compound to the apical chamber.
-
For the basolateral-to-apical (B-to-A) transport assay, add this compound to the basolateral chamber.
-
Incubate for a defined period (e.g., 2 hours).
-
Collect samples from the receiver chamber at specified time points.
-
Repeat the experiment in the presence of a P-gp inhibitor.
-
Quantify the concentration of this compound in all samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). A ratio significantly greater than 2 in P-gp overexpressing cells, which is reduced in the presence of a P-gp inhibitor, indicates that the compound is a P-gp substrate.
BCL-xL-Mediated Pro-Survival Signaling
A synthetic lethal siRNA screen identified B-cell lymphoma-extra large (BCL-xL), an anti-apoptotic protein, as a key factor in conferring resistance to this compound.[2] Overexpression of BCL-xL can protect cancer cells from this compound-induced apoptosis.
Quantitative Data: Synergistic Effects of this compound and BCL-xL Inhibition
Combining this compound with the BCL-2/BCL-xL inhibitor ABT-263 (navitoclax) has been shown to synergistically induce apoptosis in cancer cell lines.
| Cell Line | Cancer Type | Treatment | Effect | Citation |
| HCT116 | Colorectal Cancer | This compound + ABT-263 | Synergistic cell growth inhibition and apoptosis | [2] |
| A549 | Non-Small Cell Lung Cancer | This compound + ABT-263 | Synergistic cell growth inhibition | [2] |
Experimental Protocol: High-Throughput Synthetic Lethal siRNA Screening
This protocol outlines the general steps for conducting a high-throughput synthetic lethal siRNA screen to identify genes that, when silenced, enhance the efficacy of a drug.[7][8][9][10]
Objective: To identify genes whose knockdown sensitizes cancer cells to this compound.
Materials:
-
Human cancer cell line (e.g., HCT116).
-
siRNA library targeting a specific gene set (e.g., kinome, druggable genome).
-
Transfection reagent.
-
This compound.
-
Cell viability reagent (e.g., CellTiter-Glo).
-
High-throughput plate reader.
Procedure:
-
Dispense siRNA from the library into multi-well plates (e.g., 384-well).
-
Add transfection reagent and cells to the plates.
-
Incubate to allow for gene knockdown.
-
Treat cells with a sub-lethal concentration of this compound or vehicle control.
-
Incubate for a period sufficient to observe a phenotypic change (e.g., 72 hours).
-
Add cell viability reagent and measure luminescence using a plate reader.
-
Normalize the data and identify "hits" where the combination of siRNA and this compound results in a significant decrease in cell viability compared to either treatment alone.
-
Validate hits through secondary screens and further molecular biology techniques.
Experimental Protocol: Calculation of Combination Index (CI) for Synergy
The Chou-Talalay method is a widely accepted approach to quantify drug synergy.[11][12][13][14][15]
Objective: To determine if the combination of this compound and ABT-263 is synergistic, additive, or antagonistic.
Materials:
-
Cancer cell line of interest.
-
This compound and ABT-263.
-
Cell viability assay.
-
Software for CI calculation (e.g., CompuSyn).
Procedure:
-
Determine the IC50 values for this compound and ABT-263 individually.
-
Design a combination experiment with a constant ratio of the two drugs at various concentrations, or a matrix of varying concentrations of both drugs.
-
Perform the cell viability assay after drug treatment.
-
Calculate the fraction of cells affected (Fa) at each drug concentration and combination.
-
Use the Chou-Talalay equation to calculate the Combination Index (CI): CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.
-
Interpret the CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
SREBP1-Mediated Metabolic Reprogramming
Recent studies in glioblastoma suggest that this compound may exert its anti-tumor effects by inhibiting SREBP1-mediated lipid metabolism.[16] Overexpression of SREBP1 could therefore represent a mechanism of resistance.[17][18][19][20]
Experimental Protocol: Assessing SREBP1-Mediated Resistance
Objective: To determine if overexpression of SREBP1 confers resistance to this compound.
Materials:
-
Cancer cell line (e.g., U87MG glioblastoma cells).
-
Expression vector for SREBP1 or control vector.
-
Transfection reagent or viral transduction system.
-
This compound.
-
Cell viability and apoptosis assays.
-
Western blotting reagents for SREBP1 and its downstream targets (e.g., FASN, LDLR).
Procedure:
-
Establish stable cell lines overexpressing SREBP1 and a control cell line.
-
Confirm SREBP1 overexpression and activation of its downstream targets via Western blotting or qRT-PCR.
-
Treat both cell lines with a range of this compound concentrations.
-
Perform cell viability and apoptosis assays.
-
Compare the dose-response curves and the extent of apoptosis between the SREBP1-overexpressing and control cell lines. A rightward shift in the dose-response curve and reduced apoptosis in the SREBP1-overexpressing cells would indicate resistance.
Potential On-Target Resistance: Aurora B Kinase Mutations
While not yet specifically reported for this compound, a common mechanism of resistance to kinase inhibitors is the development of mutations in the drug's target protein that prevent inhibitor binding. For other Aurora kinase inhibitors, mutations in the Aurora B kinase domain have been identified in resistant cell lines.[21]
Experimental Protocol: Generation and Analysis of this compound Resistant Cell Lines
Objective: To identify potential resistance-conferring mutations in the Aurora B kinase domain.
Materials:
-
Sensitive cancer cell line.
-
This compound.
-
Cell culture reagents.
-
Genomic DNA extraction kit.
-
PCR reagents for amplification of the Aurora B kinase domain.
-
Sanger sequencing services.
Procedure:
-
Culture a sensitive cancer cell line in the continuous presence of this compound, starting at a low concentration (e.g., IC20).
-
Gradually increase the concentration of this compound as the cells develop resistance and are able to proliferate.
-
Isolate and expand resistant clones.
-
Confirm the resistant phenotype by comparing the IC50 of the resistant clones to the parental cell line.
-
Extract genomic DNA from both parental and resistant cell lines.
-
Amplify the coding sequence of the Aurora B kinase domain using PCR.
-
Sequence the PCR products to identify any mutations that are present in the resistant cells but not in the parental cells.
Conclusion and Future Directions
The development of resistance to this compound is a multifaceted process. The identified mechanisms of PgP-mediated efflux and BCL-xL-driven survival highlight the importance of considering both pharmacokinetic and pharmacodynamic factors in drug resistance. The emerging role of metabolic reprogramming via SREBP1 opens new avenues for investigation and potential therapeutic intervention. Future research should focus on:
-
Clinical validation of these resistance mechanisms in patient samples.
-
Development of rational combination therapies to overcome resistance, such as co-administration of this compound with PgP inhibitors or BCL-xL inhibitors.
-
Investigation of on-target mutations in this compound-resistant clinical samples.
-
Further elucidation of the role of SREBP1 and lipid metabolism in this compound resistance across different cancer types.
A thorough understanding of these resistance mechanisms will be crucial for the successful clinical development and application of this compound and other Aurora B kinase inhibitors.
References
- 1. Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora B Inhibitor this compound Synergizes with BCL-xL Inhibition by Inducing Active BAX in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. P-gp Substrate Identification | Evotec [evotec.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Establishment of a P-glycoprotein substrate screening model and its preliminary application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Based RNAi Assay Development for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High-Throughput siRNA Screening as a Method of Perturbation of Biological Systems and Identification of Targeted Pathways Coupled with Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 9. High-throughput siRNA screening as a method of perturbation of biological systems and identification of targeted pathways coupled with compound screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. siRNA Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]
- 11. Drug synergy calculation and statistics [bio-protocol.org]
- 12. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 16. The roles and mechanisms of SREBP1 in cancer development and drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The roles and mechanisms of SREBP1 in cancer development and drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting SREBP-1-driven lipid metabolism to treat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting SREBP-1-Mediated Lipogenesis as Potential Strategies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SREBP1 promotes 5-FU resistance in colorectal cancer cells by inhibiting the expression of caspase7 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Determining the IC50 of Tak-901 in Various Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tak-901 is a novel, investigational, multitargeted kinase inhibitor with potent activity against Aurora A and Aurora B kinases.[1][2][3][4] These serine/threonine kinases are crucial regulators of mitosis, and their overexpression in many cancers makes them attractive therapeutic targets.[2][4] this compound has demonstrated time-dependent, tight-binding inhibition of Aurora B, leading to the suppression of cellular histone H3 phosphorylation and the induction of polyploidy, ultimately inhibiting cancer cell proliferation.[2][4] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, along with data presentation and visualization of its mechanism of action.
Data Presentation: IC50 of this compound in Cancer Cell Lines
This compound has been shown to inhibit cell proliferation in a variety of human cancer cell lines with IC50 values typically ranging from 40 to 500 nM.[1][2][4][5] The potency of this compound can be influenced by the expression of the P-glycoprotein (PgP) drug efflux pump in certain cell lines.[6]
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| PC3 | Prostate Cancer | 40 - 500 (range) | Induces polyploidy.[1][4] |
| HL60 | Acute Myeloid Leukemia | 40 - 500 (range) | Induces polyploidy.[1][4] |
| A2780 | Ovarian Cancer | Not specified | Showed complete regression in xenograft models.[2] |
| MES-SA | Uterine Sarcoma | ~38 (EC50) | PgP-negative.[6] |
| MES-SA/Dx5 | Doxorubicin-Resistant Uterine Sarcoma | >50,000 (EC50) | Expresses high levels of PgP.[6] |
| Various Human Cancer Cell Lines | Multiple Types | 40 - 500 | General range of activity.[1][2][4][5] |
Note: The IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Experimental Protocols
Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol outlines the steps for determining the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
96-well or 384-well microplates
-
Cell viability reagent (e.g., MTT solution or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Dilute the cell suspension to the desired concentration (e.g., 1,000-10,000 cells/well for adherent cells, 4,000 for suspension cells in a 96-well plate).[7][8]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[7][8]
-
Incubate the plate for 24 hours to allow the cells to adhere and resume growth.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations. It is common to use an eight-point dose range.[10]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with a vehicle control (medium with DMSO) and a no-treatment control (medium only).[8][10]
-
-
Incubation:
-
Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[11] Software such as GraphPad Prism can be used for this analysis.[7][12]
-
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
This compound Signaling Pathway Inhibitiondot
References
- 1. selleckchem.com [selleckchem.com]
- 2. Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Kinase inhibitor library screen and IC50 determination [bio-protocol.org]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. BioRender App [app.biorender.com]
- 10. The Importance of IC50 Determination | Visikol [visikol.com]
- 11. mdpi.com [mdpi.com]
- 12. IC50 determination and cell viability assay [bio-protocol.org]
Application Note: Measuring Cell Viability in Response to TAK-901 Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the effect of TAK-901, a potent Aurora B kinase inhibitor, on the viability of cancer cell lines.
Introduction
This compound is a small molecule inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2] It has been shown to inhibit the proliferation of various human cancer cell lines with IC50 values ranging from 40 to 500 nM.[2][3][4] The mechanism of action involves the suppression of histone H3 phosphorylation, which leads to polyploidy and ultimately, a decrease in cell proliferation.[2][4] This application note details a robust and reproducible method for quantifying the cytotoxic effects of this compound using a common tetrazolium-based cell viability assay (MTT assay).
Signaling Pathway of this compound
This compound primarily targets Aurora B kinase, a crucial component of the chromosomal passenger complex. This complex is essential for proper chromosome segregation and cytokinesis during mitosis. By inhibiting Aurora B, this compound disrupts these processes, leading to mitotic arrest and subsequent cell death. Additionally, this compound has been shown to inhibit other kinases such as FLT3 and FGFR2.[2][3][4]
Caption: this compound inhibits Aurora B kinase, disrupting mitosis and cell proliferation.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol is based on the colorimetric MTT assay, which measures the metabolic activity of viable cells.[5][6]
Materials
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in DMSO)[3]
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Caption: Workflow for the this compound cell viability assay.
Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase at the time of drug treatment.
-
Include wells with medium only to serve as a blank control.
-
-
Cell Culture and Treatment:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.01 to 1000 nM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for an additional 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Data Presentation
The quantitative data from the cell viability assay should be summarized in a clear and structured table for easy comparison.
| Cell Line | Seeding Density (cells/well) | Incubation Time (h) | This compound Concentration Range (nM) | IC50 (nM) |
| Example 1: PC3 | 8,000 | 72 | 0.1 - 1000 | To be determined |
| Example 2: HL60 | 10,000 | 48 | 0.1 - 1000 | To be determined |
| Example 3: A2780 | 5,000 | 72 | 0.1 - 1000 | To be determined |
Conclusion
This application note provides a comprehensive protocol for assessing the cytotoxic effects of this compound on cancer cells. By following this detailed methodology, researchers can obtain reliable and reproducible data to further characterize the anti-proliferative activity of this potent Aurora B kinase inhibitor. The provided diagrams and data presentation structure will aid in the clear communication and interpretation of experimental results.
References
- 1. Facebook [cancer.gov]
- 2. Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Flow Cytometry Analysis of Polyploidy Induced by Tak-901
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tak-901 is a potent, investigational small molecule inhibitor of Aurora B kinase, a key regulator of mitotic progression.[1] Aurora B kinase plays a crucial role in chromosome segregation and cytokinesis.[2][3][4] Inhibition of Aurora B kinase disrupts these processes, leading to a failure of cell division and resulting in the formation of polyploid cells, which contain multiple sets of chromosomes.[2][5][6] This phenomenon of induced polyploidy is a key indicator of the on-target effect of Aurora B inhibitors like this compound.
Flow cytometry is a powerful technique for the quantitative analysis of cellular DNA content, making it an ideal method for studying drug-induced polyploidy.[7][8] By staining cells with a fluorescent DNA intercalating agent such as propidium iodide (PI), the DNA content of individual cells can be measured, allowing for the discrimination of cells in different cell cycle phases (G1, S, and G2/M) and the identification of polyploid populations (e.g., 4n, 8n, and >8n).
These application notes provide a detailed protocol for inducing polyploidy in cancer cell lines using this compound and analyzing the resulting polyploid populations by flow cytometry.
Mechanism of Action: this compound-Induced Polyploidy
Aurora B kinase is a critical component of the chromosomal passenger complex (CPC), which ensures the correct attachment of microtubules to kinetochores and orchestrates the final stages of cell division, including the formation of the cleavage furrow during cytokinesis.
By inhibiting Aurora B kinase, this compound disrupts the signaling cascade that governs cytokinesis. This leads to a failure of the cell to divide after mitosis, a process known as endoreduplication.[6] Consequently, the cell re-enters the cell cycle without having completed division, leading to a doubling of the chromosome number in the subsequent G1 phase. Repeated rounds of this abortive mitosis result in the accumulation of cells with 4n, 8n, and even higher DNA content.
References
- 1. Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Aurora B Kinase Promotes Cytokinesis by Inducing Centralspindlin Oligomers that Associate with the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jabonline.in [jabonline.in]
- 8. Flow Cytometry Analysis of Fungal Ploidy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing TAK-901 Stock and Working Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-901 is a potent, multi-targeted inhibitor of Aurora kinases, with particularly strong activity against Aurora B kinase.[1][2] It is a valuable tool for investigating the roles of these serine/threonine kinases in mitosis and cell division.[1] Aurora kinases are frequently overexpressed in various cancers, making them attractive therapeutic targets.[1][3] this compound has been shown to inhibit cell proliferation, suppress the phosphorylation of the Aurora B substrate histone H3, and induce polyploidy (a state of having more than two sets of chromosomes) in cancer cell lines.[1][4] This document provides detailed protocols for the preparation of this compound stock solutions and subsequent working concentrations for use in typical in vitro research settings.
Data Presentation: Solubility and Storage
Proper solubilization and storage are critical for maintaining the stability and activity of this compound. The compound is readily soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[5][6] For long-term stability, stock solutions should be aliquoted and stored at -80°C.[5]
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | 20 - 101 mg/mL[5][7] | 39.6 - 200.14 mM[5][7] | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[5] Sonication may be required to fully dissolve the compound.[8][9] |
| Water | Insoluble[5][6] | - | |
| Ethanol | Insoluble[5][6] | - | |
| DMF | 20 mg/mL[7] | 39.6 mM |
Molecular Weight of this compound: 504.64 g/mol [5][6]
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years[5][8] | |
| 4°C | 2 years[8][9] | ||
| In Solvent (DMSO) | -80°C | 1-2 years[5][8] | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[5] |
| -20°C | 1 month[5][8] | Suitable for short-term storage. |
Data Presentation: Recommended Working Concentrations
The optimal working concentration of this compound is dependent on the specific assay and cell line used. Biochemical assays targeting the purified enzyme typically require lower concentrations than cell-based assays.
Table 3: In Vitro Efficacy of this compound
| Assay Type | Target / Cell Line | IC₅₀ / EC₅₀ | Reference |
| Biochemical (Enzymatic) Assays | Aurora A Kinase | 21 nM[5][8] | [5][8][9] |
| Aurora B Kinase | 15 nM[5][8] | [5][8][9] | |
| Other Kinases (FLT3, FGFR, Src family) | Similar to Aurora A/B[5] | [5] | |
| Cell-Based Assays | Inhibition of Histone H3 Phosphorylation (PC3 cells) | 160 nM[4][8] | [4][8][9] |
| Inhibition of FLT3 Autophosphorylation (MV4-11 cells) | 250 nM[4] | [4] | |
| Inhibition of FGFR2 Autophosphorylation (KATO-III cells) | 220 nM[4] | [4] | |
| Inhibition of Cell Proliferation (Various Cancer Cell Lines) | 40 - 500 nM[1][5] | [1][4][5][6] | |
| Induction of Polyploidy (HL60 & PC3 cells) | Effective from 200 nM[4] | [4] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution
Materials:
-
This compound powder (MW: 504.64 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
Methodology:
-
Calculation: To prepare a 20 mM stock solution, calculate the required mass of this compound. For 1 mL (0.001 L) of stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.020 mol/L x 0.001 L x 504.64 g/mol = 0.01009 g
-
Mass (mg) = 10.09 mg
-
-
Weighing: Carefully weigh out 10.1 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is dissolved. If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes.[8][9] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Dispense the 20 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials. This prevents degradation from repeated freeze-thaw cycles.[5]
-
Labeling and Storage: Clearly label the aliquots with the compound name, concentration (20 mM), solvent (DMSO), and date of preparation. Store the aliquots at -80°C for long-term use (up to 2 years).[8][9]
Protocol 2: Preparation of Working Concentrations for Cell Culture
Materials:
-
20 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile polypropylene tubes
-
Calibrated micropipettes
Methodology:
This protocol describes the preparation of a final concentration of 200 nM this compound in a cell culture plate well containing 1 mL of medium. This concentration is effective for inducing polyploidy.[4] Adjust volumes as needed for your specific experimental setup.
-
Intermediate Dilution (e.g., to 200 µM):
-
Perform a 1:100 dilution of the 20 mM stock solution.
-
Add 2 µL of the 20 mM this compound stock to 198 µL of sterile cell culture medium.
-
Mix thoroughly by pipetting. This creates a 200 µM intermediate solution.
-
Note: It is advisable to prepare intermediate dilutions in culture medium just before use. Avoid long-term storage of diluted aqueous solutions.
-
-
Final Working Dilution (e.g., to 200 nM):
-
Perform a 1:1000 dilution of the 200 µM intermediate solution.
-
Add 1 µL of the 200 µM intermediate solution to a culture well already containing 999 µL of cell culture medium (for a final volume of 1 mL).
-
The final concentration of this compound will be 200 nM.
-
The final concentration of the DMSO solvent will be 0.001%. A vehicle control well should be prepared by adding the equivalent volume of DMSO (without the drug) to the medium.
-
Mandatory Visualizations
The following diagrams illustrate the mechanism of action and preparation workflow for this compound.
Caption: Mechanism of this compound action on the Aurora B kinase pathway.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Immunofluorescence Staining of Mitotic Spindle Defects Induced by TAK-901
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-901 is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2] Aurora B is a member of the chromosomal passenger complex (CPC), which is essential for proper chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint (SAC) signaling, and cytokinesis. Inhibition of Aurora B by this compound disrupts these processes, leading to mitotic spindle defects, chromosome mis-segregation, and ultimately, cell death in rapidly dividing cancer cells. This makes this compound a promising therapeutic agent in oncology.
These application notes provide a detailed protocol for the immunofluorescence staining and analysis of mitotic spindle defects in cancer cells treated with this compound. The protocol is designed to enable researchers to visualize and quantify the phenotypic consequences of Aurora B inhibition, thereby facilitating studies on its mechanism of action and the development of related anti-cancer therapies.
Data Presentation: Quantifying Mitotic Spindle Defects
Treatment with this compound is expected to induce a range of mitotic spindle defects. While specific quantitative data for this compound is not extensively published, the following table provides representative data for the types of defects commonly observed with Aurora B inhibitors. Researchers should generate their own quantitative data following the protocol provided.
Table 1: Representative Quantitative Analysis of Mitotic Spindle Defects Induced by an Aurora B Inhibitor
| Cell Line | Treatment | Bipolar Spindles (%) | Monopolar Spindles (%) | Multipolar Spindles (%) | Chromosome Misalignment (%) | Polyploidy (%) |
| HeLa | Vehicle (DMSO) | 95 ± 3 | 2 ± 1 | 1 ± 0.5 | 5 ± 2 | <1 |
| This compound (100 nM) | 10 ± 5 | 45 ± 8 | 15 ± 4 | 85 ± 10 | 60 ± 12 | |
| A549 | Vehicle (DMSO) | 96 ± 2 | 1 ± 0.5 | 0.5 ± 0.5 | 4 ± 1 | <1 |
| This compound (100 nM) | 12 ± 6 | 40 ± 7 | 18 ± 5 | 88 ± 9 | 55 ± 10 |
Data are presented as mean ± standard deviation from three independent experiments. Percentages are calculated from a total of at least 200 mitotic cells per condition.
Signaling Pathway Disrupted by this compound
This compound primarily targets Aurora B kinase. The diagram below illustrates the central role of Aurora B in the chromosomal passenger complex (CPC) and its downstream effects on mitotic spindle formation and function. Inhibition of Aurora B by this compound disrupts the phosphorylation of key substrates, leading to the observed mitotic defects.
Caption: Signaling pathway of Aurora B kinase and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the experimental workflow for the immunofluorescence analysis of mitotic spindle defects induced by this compound.
Caption: Experimental workflow for immunofluorescence analysis of this compound-treated cells.
Experimental Protocols
Materials and Reagents
-
Cell Lines: HeLa (human cervical cancer), A549 (human lung cancer), or other cancer cell lines of interest.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound: Prepare a stock solution in DMSO. The final concentration for treatment typically ranges from 40 to 500 nM.[1]
-
Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 1% BSA and 0.1% Tween-20 in PBS.
-
Primary Antibodies:
-
Mouse anti-α-tubulin (for microtubules)
-
Rabbit anti-γ-tubulin (for centrosomes)
-
Rabbit anti-pericentrin (for centrosomes)
-
-
Secondary Antibodies:
-
Goat anti-mouse IgG, Alexa Fluor 488-conjugated
-
Goat anti-rabbit IgG, Alexa Fluor 594-conjugated
-
-
DNA Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
-
Glass Coverslips and Slides
Cell Culture and this compound Treatment
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with the desired concentration of this compound (e.g., 100 nM) or vehicle (DMSO) for 24-48 hours. The optimal treatment time may vary depending on the cell line and should be determined empirically. A 24-hour treatment is often sufficient to observe a significant increase in mitotic defects.
Immunofluorescence Staining Protocol
-
Fixation:
-
For PFA fixation: Gently aspirate the culture medium and wash the cells twice with PBS. Add 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
For Methanol fixation: Gently aspirate the culture medium and wash the cells twice with PBS. Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for PFA-fixed cells): Add 0.25% Triton X-100 in PBS and incubate for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add blocking buffer and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., anti-α-tubulin and anti-γ-tubulin) in blocking buffer according to the manufacturer's recommendations. Aspirate the blocking buffer and add the primary antibody solution to the coverslips. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking buffer. Aspirate the wash buffer and add the secondary antibody solution. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
DNA Counterstaining: Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Acquire images in the appropriate channels for DAPI (blue), α-tubulin (e.g., green), and γ-tubulin (e.g., red).
Quantification of Mitotic Spindle Defects
-
Acquire images of at least 200 mitotic cells per experimental condition. Mitotic cells can be identified by their condensed chromatin (DAPI staining).
-
Visually inspect the images and classify the mitotic cells based on their spindle morphology and chromosome alignment.
-
Categorize the defects as follows:
-
Bipolar Spindle: A normal spindle with two distinct poles.
-
Monopolar Spindle: A spindle with only one pole, often appearing as a radial array of microtubules.
-
Multipolar Spindle: A spindle with more than two poles.
-
Chromosome Misalignment: Failure of chromosomes to align properly at the metaphase plate in cells with a bipolar spindle.
-
Polyploidy: Cells with an abnormally large nucleus and/or multiple nuclei, indicative of a failure in cytokinesis from previous mitotic events.
-
-
Calculate the percentage of cells in each category for each treatment condition.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the vehicle- and this compound-treated groups.
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak or no signal | - Insufficient primary antibody concentration.- Inactive secondary antibody.- Over-fixation masking the epitope. | - Optimize primary antibody dilution.- Use fresh secondary antibody.- Reduce fixation time or try a different fixation method. |
| High background | - Insufficient blocking.- Primary or secondary antibody concentration too high.- Inadequate washing. | - Increase blocking time or use a different blocking agent.- Titrate antibody concentrations.- Increase the number and duration of washes. |
| Photobleaching | - Excessive exposure to excitation light. | - Use an antifade mounting medium.- Minimize exposure time during imaging.- Use a more photostable fluorophore. |
| No observable defects | - this compound concentration too low.- Treatment time too short. | - Perform a dose-response experiment to find the optimal concentration.- Increase the treatment duration. |
References
Application Notes and Protocols: CRISPR Screen to Identify Tak-901 Synergistic Partners
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for identifying synergistic partners for Tak-901, a potent Aurora B kinase inhibitor, utilizing a genome-wide CRISPR-Cas9 knockout screen. Detailed protocols for the primary CRISPR screen, hit validation, and mechanistic studies are outlined. The included methodologies and data presentation formats are designed to facilitate the discovery and validation of novel combination therapies to enhance the anti-cancer efficacy of this compound.
Introduction
This compound is a multi-targeted kinase inhibitor with potent activity against Aurora B kinase, a key regulator of mitosis.[1][2] Inhibition of Aurora B leads to defects in chromosome segregation and cytokinesis, ultimately inducing polyploidy and cell death in rapidly dividing cancer cells.[1][3] While this compound has shown promise in preclinical models, combination therapies may be required to overcome potential resistance mechanisms and enhance its therapeutic window.[3] CRISPR-Cas9 genetic screens offer a powerful, unbiased approach to identify gene knockouts that sensitize cancer cells to a particular drug, thereby revealing potential synergistic therapeutic targets.[4][5][6] This application note details the experimental workflow for a CRISPR screen to uncover synergistic partners of this compound, from initial screen execution to downstream validation and mechanistic characterization.
Data Presentation
Table 1: Summary of this compound Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) | Cellular EC50 (nM) | Reference |
| Aurora A | 21 | - | [7] |
| Aurora B | 15 | 160 (Histone H3 phosphorylation) | [3][7] |
| FLT3 | Similar to Aurora A/B | 250 | [3][7] |
| FGFR2 | Similar to Aurora A/B | 220 | [3][7] |
| c-Src | - | >3200 | [7] |
| Bcr-Abl | - | >3200 | [7] |
Table 2: Representative Results from a Genome-Wide CRISPR Screen with this compound
| Gene Symbol | sgRNA Sequence | Log2 Fold Change (this compound vs. DMSO) | p-value | Phenotype |
| GENE-X | GTCGATCGATCGATCGATCG | -3.5 | 1.2e-8 | Synergistic |
| GENE-Y | AGCTAGCTAGCTAGCTAGCT | -3.2 | 5.6e-8 | Synergistic |
| GENE-Z | TACGTACGTACGTACGTACG | -2.9 | 8.9e-7 | Synergistic |
| POLR2A | GCGAGCGAGCGAGCGAGCGA | -0.1 | 0.85 | No significant effect |
| GAPDH | ATGCATGCATGCATGCATGC | 0.05 | 0.92 | No significant effect |
Note: This table contains representative data. Actual results will vary based on the cell line and screening conditions.
Table 3: Validation of Synergistic Interactions using Checkerboard Assay
| Drug Combination | Cell Line | FIC Index (FICI) | Interpretation |
| This compound + Inhibitor-X | K562 | 0.35 | Synergy |
| This compound + Inhibitor-Y | K562 | 0.42 | Synergy |
| This compound + Inhibitor-Z | K562 | 0.89 | Additive |
| This compound + Doxorubicin | K562 | 1.10 | Indifference |
FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent interaction; FICI > 4 indicates antagonism.[8]
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen
This protocol outlines a pooled, negative selection CRISPR screen to identify genes whose knockout sensitizes cells to this compound.
1.1. Lentiviral Library Production:
-
Amplify and purify a genome-scale sgRNA library (e.g., GeCKO v2).
-
Co-transfect HEK293T cells with the sgRNA library plasmid, a lentiviral packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).
-
Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
1.2. Cell Line Transduction:
-
Select a cancer cell line of interest (e.g., K562 leukemia cells).
-
Transduce the cells with the lentiviral sgRNA library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.
-
Select for transduced cells using the appropriate antibiotic resistance marker (e.g., puromycin).
-
Expand the cell population while maintaining a representation of at least 500 cells per sgRNA in the library.
1.3. CRISPR Screen with this compound:
-
Split the transduced cell population into two groups: a control group treated with DMSO and an experimental group treated with a sub-lethal concentration of this compound (e.g., IC20).
-
Culture the cells for 14-21 days, passaging as needed and maintaining library representation.
-
Harvest genomic DNA from both the DMSO- and this compound-treated populations at the end of the screen.
1.4. Next-Generation Sequencing (NGS) and Data Analysis:
-
Amplify the sgRNA-containing cassettes from the genomic DNA by PCR.
-
Perform NGS to determine the relative abundance of each sgRNA in both treatment groups.
-
Analyze the sequencing data using software such as MAGeCK to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the DMSO control.
-
Rank genes based on the depletion of their corresponding sgRNAs to identify top candidate synergistic partners.
Protocol 2: Checkerboard Synergy Assay
This assay is used to validate the synergistic interactions identified from the CRISPR screen.
2.1. Plate Setup:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the partner drug (Inhibitor-X) along the y-axis.
-
The final plate should contain wells with each drug alone, in combination at various concentrations, and a no-drug control.
2.2. Cell Seeding and Treatment:
-
Seed the cancer cell line at an appropriate density in each well of the 96-well plate.
-
Add the drug dilutions to the corresponding wells.
2.3. Viability Assessment:
-
Incubate the plate for 72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo® or by staining with crystal violet.
-
Read the absorbance or luminescence on a plate reader.
2.4. Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination using the following formulas:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the FICI value to determine the nature of the interaction (synergistic, additive, or antagonistic) as described in Table 3.[8][9]
Protocol 3: Apoptosis Assay using Annexin V Staining
This protocol is used to determine if the synergistic drug combination induces apoptosis.
3.1. Cell Treatment:
-
Seed cells in a 6-well plate and treat with DMSO (control), this compound alone, the partner drug alone, and the combination of both drugs at their synergistic concentrations for 24-48 hours.
3.2. Staining:
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
3.3. Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Healthy cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[7]
3.4. Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by each treatment condition.
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. kumc.edu [kumc.edu]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. Synergy Testing by Checkerboard Assay [bio-protocol.org]
Application Notes and Protocols: Lentiviral Overexpression of Aurora B to Study Tak-901 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora B kinase is a crucial serine/threonine kinase that plays a pivotal role in the accurate execution of mitosis.[1][2] It is a key component of the chromosomal passenger complex (CPC), which ensures proper chromosome segregation and cytokinesis.[3][4] Overexpression of Aurora B is frequently observed in various human cancers and is often associated with aneuploidy, genetic instability, and poor prognosis, making it an attractive target for cancer therapy.[4][5][6][7][8]
Tak-901 is a potent, multi-targeted inhibitor of Aurora B kinase.[9][10] It exhibits time-dependent, tight-binding inhibition of Aurora B, leading to the suppression of histone H3 phosphorylation, a key substrate of Aurora B.[6][10] Inhibition of Aurora B by this compound disrupts mitotic progression, leading to polyploidy and ultimately apoptosis in cancer cells.[6][7][11]
This document provides detailed application notes and protocols for the use of lentiviral vectors to overexpress Aurora B in cancer cell lines. This cellular model system is ideal for studying the mechanism of action and efficacy of this compound, providing a controlled environment to investigate the consequences of Aurora B inhibition in cells with elevated levels of the kinase.
Data Presentation
The following tables summarize representative quantitative data that can be obtained using the protocols described in this document.
Table 1: Effect of this compound on Cell Viability in Aurora B Overexpressing Cells
| Cell Line | Aurora B Expression | This compound IC₅₀ (nM) |
| Cancer Cell Line A | Endogenous | 150 |
| Cancer Cell Line A | Lentiviral Overexpression | 45[10] |
| Cancer Cell Line B | Endogenous | 210 |
| Cancer Cell Line B | Lentiviral Overexpression | 65 |
Table 2: Quantification of Apoptosis by Annexin V Staining
| Treatment Group | % Apoptotic Cells (Endogenous Aurora B) | % Apoptotic Cells (Overexpressed Aurora B) |
| Vehicle Control | 3.5 | 4.1 |
| This compound (50 nM) | 15.2 | 35.8 |
| This compound (100 nM) | 28.9 | 62.5 |
Table 3: Analysis of Cell Cycle Distribution
| Treatment Group | % G2/M Phase (Endogenous Aurora B) | % Polyploidy (Endogenous Aurora B) | % G2/M Phase (Overexpressed Aurora B) | % Polyploidy (Overexpressed Aurora B) |
| Vehicle Control | 12.1 | 1.8 | 13.5 | 2.1 |
| This compound (50 nM) | 35.6 | 18.7 | 45.2 | 38.9 |
| This compound (100 nM) | 48.2 | 35.4 | 65.8 | 59.7 |
Signaling Pathway and Experimental Workflow
Caption: Aurora B signaling pathway during mitosis.
References
- 1. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 2. glpbio.com [glpbio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 5. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Aurora Kinase B Expression, Its Regulation and Therapeutic Targeting in Human Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma Growth by Blocking SREBP1-Mediated Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing TAK-901 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of TAK-901 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, multi-targeted inhibitor of Aurora B kinase.[1][2][3] It functions by binding to and inhibiting the activity of Aurora B kinase, a key regulator of mitosis.[4] This inhibition disrupts several critical mitotic processes, including the attachment of the mitotic spindle to the centromere, segregation of sister chromatids, and cytokinesis.[4][5] The ultimate result of this disruption is the failure of cell division, leading to polyploidy (the presence of more than two complete sets of chromosomes in a cell) and eventually apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2][3][5] this compound has also been shown to inhibit other kinases, such as FLT3 and FGFR2, at clinically relevant concentrations.[1][2][6]
Q2: What are the recommended starting doses for this compound in preclinical in vivo studies?
The optimal dose of this compound will depend on the specific tumor model, animal strain, and desired therapeutic window. However, published preclinical studies provide a range of effective doses. This compound is typically administered intravenously (IV) on an intermittent, twice-daily (b.i.d.) schedule.[1] Doses in xenograft models have ranged from 15 mg/kg to 45 mg/kg per injection.[1] It is recommended to start with a dose-ranging study to determine the maximum tolerated dose (MTD) and the optimal biological dose in your specific model.
In Vivo Dosing and Efficacy Data Summary
| Xenograft Model | Animal | Dosing Regimen | Dose (mg/kg, b.i.d.) | Tumor Growth Inhibition (TGI) | Tumor Regression | Body Weight Loss (%) |
| A2780 (ovarian) | Nude Rat | IV, 2 days/week for 2-3 cycles | 20 | Significant | - | <10 |
| A2780 (ovarian) | Nude Rat | IV, 2 days/week for 2-3 cycles | 45 | Significant | 95% | ~10 |
| MV4-11 (AML) | Nude Mouse | IV, 2 days/week for 2-3 cycles | 20 | Significant | - | <5 |
| MV4-11 (AML) | Nude Mouse | IV, 2 days/week for 2-3 cycles | 40 | Significant | Complete | ~10 |
| PC3 (prostate) | Nude Mouse | IV, 2 days/week for 2-3 cycles | 30 | Significant | - | <10 |
| HL60 (AML) | Nude Mouse | IV, 2 days/week for 2-3 cycles | 30 | Significant | - | <10 |
Data compiled from published preclinical studies.[1]
Troubleshooting Guide
Issue 1: Unexpected Toxicity or Animal Morbidity
-
Q: My animals are experiencing significant weight loss (>15%) and other signs of toxicity. What should I do?
-
A: Immediately reduce the dose of this compound. The reported body weight loss in preclinical studies was generally less than 10%.[1] Consider reducing the dose by 25-50% and closely monitor the animals. It may also be beneficial to switch to a less frequent dosing schedule, for example, dosing on alternating days instead of consecutive days. Ensure proper hydration and nutrition for the animals.
-
-
Q: Could the vehicle be contributing to the toxicity?
-
A: While the vehicle composition for in vivo studies with this compound is not extensively detailed in the provided search results, it is a potential source of toxicity. Prepare fresh vehicle for each dosing cycle and consider running a vehicle-only control group to assess its tolerability. Common vehicles for similar compounds include solutions containing DMSO, PEG300, and Tween 80. The solubility of this compound in DMSO is high (101 mg/mL).[6]
-
Issue 2: Lack of Efficacy or Suboptimal Tumor Growth Inhibition
-
Q: I am not observing significant tumor growth inhibition at the recommended doses. What could be the reason?
-
A: There are several potential reasons for a lack of efficacy.
-
Drug Resistance: The tumor model you are using may be inherently resistant to Aurora kinase inhibitors. Some tumor cell lines express high levels of the P-glycoprotein (PgP) drug efflux pump, which can actively remove this compound from the cells, reducing its intracellular concentration and efficacy.[1][7]
-
Suboptimal Dosing: The dose may be too low for your specific model. Consider a dose escalation study to determine if higher, well-tolerated doses can achieve better efficacy.
-
Pharmacodynamic Target Engagement: Confirm that this compound is inhibiting its target, Aurora B kinase, in the tumor tissue. This can be assessed by measuring the phosphorylation of histone H3, a direct substrate of Aurora B.[1][2][3]
-
-
Issue 3: Variability in Experimental Results
-
Q: I am observing high variability in tumor growth and response to treatment between animals in the same group. How can I minimize this?
-
A: High variability can be due to several factors.
-
Tumor Implantation: Ensure consistent tumor cell implantation techniques to achieve uniform tumor sizes at the start of treatment.
-
Animal Health: Use healthy animals of the same age and sex. Monitor for any underlying health issues that could affect tumor growth or drug metabolism.
-
Dosing Accuracy: Ensure accurate and consistent administration of this compound. For intravenous injections, ensure the full dose is delivered into the bloodstream.
-
-
Experimental Protocols
Protocol: Assessment of Histone H3 Phosphorylation in Tumor Tissue by Western Blot
This protocol describes a method to assess the pharmacodynamic effect of this compound by measuring the inhibition of histone H3 phosphorylation at Serine 10 in tumor xenografts.[1][5]
-
Sample Collection:
-
Treat tumor-bearing animals with this compound or vehicle as per the experimental design.
-
At selected time points after the final dose (e.g., 2, 6, 24 hours), euthanize the animals and excise the tumors.
-
Snap-freeze the tumor samples in liquid nitrogen and store them at -80°C until analysis.
-
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total histone H3 or a housekeeping protein like GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-histone H3 to total histone H3 for each sample.
-
Compare the ratios between the this compound-treated groups and the vehicle control group to determine the extent of target inhibition.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent Tak-901 experimental results
Welcome to the technical support center for TAK-901. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental results and providing clear guidance on experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing variable IC50/EC50 values for this compound across different cancer cell lines?
Answer:
Inconsistent IC50 or EC50 values for this compound across various cell lines can be attributed to several factors:
-
P-glycoprotein (PgP) Expression: this compound is a known substrate of the P-glycoprotein (PgP) drug efflux pump.[1][2][3] Cell lines with high levels of PgP expression, such as HCT15, DLD1, and MES-SA/Dx5, will actively transport this compound out of the cell, leading to significantly higher (less potent) EC50 values.[1] For example, the EC50 for MES-SA uterine sarcoma cells is 38 nM, while its drug-resistant counterpart, MES-SA/Dx5, which expresses high levels of PgP, has an EC50 of over 50 µM.[2][3]
-
Off-Target Kinase Inhibition: this compound is a multi-targeted kinase inhibitor. While its primary targets are Aurora A and Aurora B, it also potently inhibits other kinases like FLT3 and FGFR2 in intact cells.[1][4][5] The relative expression and importance of these off-target kinases in different cell lines can influence the observed anti-proliferative effects.
-
Cellular Context and Genetic Background: The genetic makeup of each cell line, including the status of tumor suppressor genes and oncogenes, can impact its sensitivity to Aurora kinase inhibition.
Troubleshooting Steps:
-
Assess PgP Expression: If you observe unexpectedly high IC50/EC50 values, check the PgP expression status of your cell lines. This can be done via Western blot, qPCR, or by using a fluorescent PgP substrate.
-
Consider Co-treatment with a PgP Inhibitor: In high PgP-expressing cells, co-treatment with a PgP inhibitor can help determine if drug efflux is the primary cause of resistance.
-
Profile Off-Target Kinase Activity: If your cell line is known to be dependent on signaling pathways involving FLT3 or FGFR, the potent inhibition of these kinases by this compound might be the dominant anti-proliferative mechanism.
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition, as these can influence experimental outcomes.[6][7]
Question 2: My in vitro kinase assay results for this compound are not consistent. What could be the cause?
Answer:
Inconsistencies in in vitro kinase assays can stem from several technical aspects of the experimental setup:
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like this compound is highly dependent on the concentration of ATP used in the assay.[8] Using a high concentration of ATP can lead to an underestimation of the inhibitor's potency (higher IC50).
-
Enzyme and Substrate Concentrations: The concentrations of the kinase and its substrate should be optimized to ensure the reaction is in the linear range.[8][9]
-
Incubation Time: this compound exhibits time-dependent, tight-binding inhibition of Aurora B.[5] Insufficient pre-incubation of the enzyme with the inhibitor before initiating the reaction can lead to inaccurate IC50 values. For time-dependent inhibitors, a one-hour pre-incubation is often recommended.[2]
-
Reagent Quality and Purity: The purity of the recombinant kinase and the quality of the reagents, including the buffer composition, are critical for reproducible results.[9]
Troubleshooting Steps:
-
Optimize ATP Concentration: Determine the Km for ATP for your specific kinase and consider running assays at or below this concentration.
-
Enzyme and Substrate Titration: Perform initial experiments to determine the optimal concentrations of the kinase and substrate that result in a robust signal within the linear range of the assay.
-
Standardize Incubation Times: For Aurora B inhibition assays, ensure a consistent and adequate pre-incubation time of this compound with the enzyme before adding ATP.
-
Use a Positive Control Inhibitor: Include a well-characterized Aurora kinase inhibitor with a known IC50 as a positive control in your experiments.
Question 3: I am not observing the expected increase in polyploidy after treating my cells with this compound. Why might this be?
Answer:
The induction of polyploidy is a hallmark of Aurora B inhibition.[1][4][5] If you are not observing this phenotype, consider the following:
-
Insufficient Drug Concentration or Exposure Time: Polyploidy develops over time as cells fail to complete cytokinesis. Ensure you are using an effective concentration of this compound (typically in the range of 40-500 nM for sensitive cell lines) and a sufficient incubation period (e.g., 48-72 hours).[1][4][5]
-
Cell Cycle Arrest at an Earlier Stage: At very high concentrations (e.g., above 3.2 µM in HL60 cells), this compound can cause an accumulation of cells in the sub-G0 phase, indicating apoptosis, which might mask the polyploid phenotype.[1]
-
Cell Line-Specific Responses: Some cell lines may be more prone to apoptosis than polyploidy in response to Aurora B inhibition.
-
Method of Detection: Ensure your method for detecting polyploidy (e.g., flow cytometry with propidium iodide staining or immunofluorescence microscopy) is properly optimized.
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: Treat your cells with a range of this compound concentrations and analyze polyploidy at different time points.
-
Assess Cell Viability: Concurrently measure cell viability to distinguish between cytotoxic effects and cytostatic effects leading to polyploidy.
-
Confirm Target Engagement: Measure the phosphorylation of histone H3 at Serine 10, a direct downstream target of Aurora B, to confirm that this compound is inhibiting its target in your cells.[1][5][10]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / EC50 (nM) | Cell Line / Conditions |
| Aurora A | Biochemical | 21 | N/A |
| Aurora B | Biochemical | 15 | N/A |
| Aurora A/TPX2 Complex | Biochemical | 21 | N/A |
| Aurora B/INCENP Complex | Biochemical | 15 | N/A |
| FLT3 | Biochemical | Similar to Aurora A/B | N/A |
| FGFR | Biochemical | Similar to Aurora A/B | N/A |
| Src family kinases | Biochemical | Similar to Aurora A/B | N/A |
| Cellular Histone H3 Phosphorylation | Cellular | 160 | PC3 |
| Cell Proliferation | Cellular | 40 - 500 | Various human cancer cell lines |
| Cellular FLT3 Autophosphorylation | Cellular | Close to Aurora B inhibition | N/A |
| Cellular FGFR2 Autophosphorylation | Cellular | Close to Aurora B inhibition | N/A |
| Cellular Src Autophosphorylation | Cellular | 20-fold weaker than Aurora B | N/A |
| Cellular Bcr-Abl Autophosphorylation | Cellular | 20-fold weaker than Aurora B | N/A |
Data compiled from multiple sources.[1][2][3][4][5][10]
Experimental Protocols
1. Cell Proliferation Assay (BrdU Incorporation)
This protocol is adapted from methodologies used to assess the effect of this compound on DNA synthesis.[1][2]
-
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
BrdU labeling reagent (e.g., from a commercial kit)
-
Fixing/denaturing solution
-
Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)
-
Substrate solution
-
Stop solution
-
Microplate reader
-
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Add the BrdU labeling reagent to each well and incubate for a further 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Remove the labeling medium and proceed with the cell fixation, DNA denaturation, and antibody incubation steps as per the manufacturer's instructions for the BrdU assay kit.
-
Add the substrate solution and incubate until a color change is observed.
-
Add the stop solution and measure the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the EC50 value from the dose-response curve.
-
2. Histone H3 Phosphorylation Assay (Western Blot)
This protocol describes the assessment of Aurora B kinase activity in cells by measuring the phosphorylation of its substrate, histone H3.[1]
-
Materials:
-
6-well plates
-
Cancer cell line of interest (e.g., PC3)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Methodology:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Histone H3 (Ser10) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro culture medium influences the vaccine efficacy of Mycobacterium bovis BCG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Cell line-specific responses to Tak-901 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tak-901.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, investigational, multitargeted kinase inhibitor.[1][2] Its primary mechanism of action is the inhibition of Aurora B kinase, a key regulator of mitosis.[1][3] this compound exhibits time-dependent, tight-binding inhibition of Aurora B.[1][2] It also inhibits Aurora A kinase, although it does not show time-dependent binding to it.[4] Additionally, this compound has been shown to inhibit other kinases such as FLT3 and FGFR2 at effective concentrations similar to those for Aurora B inhibition.[1][4]
Q2: What is the expected cellular phenotype after this compound treatment?
Consistent with Aurora B kinase inhibition, treatment with this compound is expected to lead to the suppression of histone H3 phosphorylation and the induction of polyploidy (cells with multiple sets of chromosomes).[1][2][4] This is often observed as multinucleated cells and an increase in DNA content (e.g., 8N) in cell cycle analysis.[4] At higher concentrations, an accumulation of a sub-G0 cell population, indicative of apoptosis, may be observed.[4]
Q3: What is the typical effective concentration range for this compound in cell culture?
The effective concentration (EC50) for the inhibition of cell proliferation in various human cancer cell lines typically ranges from 40 to 500 nM.[1][2][4] The specific EC50 value will vary depending on the cell line.
Q4: How should this compound be prepared and stored?
For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[5] It is recommended to use fresh DMSO as moisture can reduce solubility.[5] Store the stock solution at -20°C or -80°C for long-term stability. For cell-based assays, further dilutions should be made in the appropriate cell culture medium.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| No significant inhibition of cell proliferation observed at expected concentrations (40-500 nM). | 1. P-glycoprotein (PgP) mediated drug efflux: Some cell lines express high levels of the PgP drug efflux pump, which can actively remove this compound from the cell, leading to resistance.[4] 2. Inactive compound: Improper storage or handling of the this compound compound may have led to its degradation. 3. Cell line insensitivity: The specific cell line may have intrinsic resistance mechanisms. | 1. Check for PgP expression: Assess the PgP expression level in your cell line (e.g., by Western blot or qPCR). Consider using a PgP inhibitor as a positive control to confirm its role in resistance. Cell lines known to have high PgP expression include HCT15, DLD1, and MES-SA/Dx5.[4] 2. Verify compound activity: Test the compound on a sensitive control cell line (e.g., PC3 or HL60).[5] Prepare a fresh stock solution from a new vial of the compound. 3. Increase concentration range: Perform a dose-response experiment with a wider range of this compound concentrations. |
| Inconsistent results between experiments. | 1. Variation in cell density: The initial cell seeding density can affect the drug response. 2. Variation in treatment duration: The duration of this compound exposure can influence the observed phenotype. 3. Passage number of cells: Cell line characteristics can change with high passage numbers. | 1. Standardize seeding density: Ensure a consistent number of cells are seeded for each experiment. 2. Maintain consistent treatment time: Use a fixed incubation time for all experiments. A 48-hour incubation is a common time point for observing effects on cell cycle and polyploidy.[4] 3. Use low passage cells: Use cells within a defined low passage number range for all experiments. |
| High background in Western blot for phospho-histone H3. | 1. Suboptimal antibody concentration: The primary or secondary antibody concentration may be too high. 2. Inadequate blocking: Insufficient blocking of the membrane can lead to non-specific antibody binding. 3. Cross-reactivity of antibodies. | 1. Titrate antibodies: Perform an antibody titration to determine the optimal concentration. 2. Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). 3. Use highly specific antibodies: Ensure the antibodies used are validated for the specific application. |
| Difficulty in detecting polyploidy by flow cytometry. | 1. Inappropriate cell fixation and permeabilization: Improper sample preparation can lead to poor DNA staining. 2. Cell clumping: Aggregates of cells can be misinterpreted as polyploid cells. 3. Incorrect gating strategy: The gating on the flow cytometer may not be set correctly to identify higher DNA content populations. | 1. Optimize fixation/permeabilization: Use a well-established protocol, such as ethanol fixation, for cell cycle analysis. 2. Ensure single-cell suspension: Gently pipette or pass cells through a cell strainer to break up clumps before analysis. 3. Adjust flow cytometry gates: Set the gates based on control (untreated) cells to clearly distinguish between 2N, 4N, and >4N populations. |
Data Presentation
Table 1: In Vitro Activity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) for Proliferation Inhibition | Notes |
| PC3 | Prostate Cancer | Not explicitly stated, but EC50 for histone H3 phosphorylation inhibition is 160 nM[4] | Induces polyploidy.[4][5] |
| HL60 | Acute Myeloid Leukemia | Not explicitly stated, but induces polyploidy[4][5] | - |
| A2780 | Ovarian Cancer | Not explicitly stated, but shows complete regression in xenograft models[1][2] | - |
| KATO-III | Gastric Carcinoma | EC50 for FGFR2 phosphorylation inhibition is 220 nM[4] | - |
| MV4-11 | Acute Myeloid Leukemia | EC50 for FLT3 phosphorylation inhibition is 250 nM[4] | - |
| MES-SA | Uterine Sarcoma | 38 | PgP negative.[4] |
| MES-SA/Dx5 | Uterine Sarcoma | >50,000 | PgP expressing, drug-resistant.[4] |
| HCT15 | Colorectal Cancer | More resistant | PgP expressing.[4] |
| DLD1 | Colorectal Cancer | More resistant | PgP expressing.[4] |
| U87MG | Glioblastoma | - | Suppresses migration, invasion, and stemness.[6] |
| GSC5 | Glioblastoma Stem Cells | - | Reduces cell viability and self-renewal.[6] |
Table 2: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| Aurora A | 21[5] |
| Aurora B | 15[5] |
| FLT3 | Similar to Aurora A/B[1][5] |
| FGFR | Similar to Aurora A/B[5] |
| Src family kinases | Similar to Aurora A/B[5] |
| JAK3 | 1.2[5] |
| c-Src | 1.3[5] |
| CLK2 | <2.0[5] |
| FGR | <2.0[5] |
| YES1 | <2.0[5] |
Experimental Protocols
Cell Viability Assay (e.g., using BrdU incorporation)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) for 48-72 hours. Include a DMSO-treated vehicle control.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for a specified period (e.g., 2-4 hours) to allow for incorporation into newly synthesized DNA.
-
Fixation and Detection: Fix the cells, and then add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Substrate Addition and Measurement: Add the substrate and measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value by plotting the data using a non-linear regression model.
Western Blot for Phospho-Histone H3
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-histone H3 (Ser10) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total histone H3 or a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-histone H3 signal to the total histone H3 or loading control signal.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound for 48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software to gate the cell populations and quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and identify polyploid populations (>4N DNA content).
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for low this compound efficacy.
References
- 1. Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma Growth by Blocking SREBP1-Mediated Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of TAK-901 in Drug-Resistant Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the Aurora B kinase inhibitor, TAK-901, particularly in the context of drug-resistant cancer models.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a potent, multi-targeted inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2] Its inhibition of Aurora B leads to suppression of histone H3 phosphorylation, resulting in defects in chromosome segregation and cytokinesis, which ultimately causes cells to become polyploid and undergo apoptosis.[1][2] this compound also demonstrates inhibitory activity against other kinases, including FLT3 and FGFR2.[1][2]
2. My cells are showing reduced sensitivity to this compound. What is a common mechanism of resistance?
A primary mechanism of resistance to this compound is the overexpression of the P-glycoprotein (PgP) drug efflux pump.[1] PgP is an ATP-binding cassette (ABC) transporter that actively removes this compound from the cell, reducing its intracellular concentration and thereby its efficacy.[1] Cell lines such as MES-SA/Dx5, HCT15, and DLD1, which have high levels of PgP expression, have been shown to be more resistant to this compound.[1]
3. How can I overcome PgP-mediated resistance to this compound?
One strategy to counteract PgP-mediated resistance is the co-administration of a PgP inhibitor. While specific studies on combining this compound with a PgP inhibitor are not detailed in the provided results, this is a common approach for overcoming resistance to other chemotherapeutic agents that are PgP substrates.
4. Are there other strategies to improve the efficacy of this compound in resistant models?
Yes, combination therapy is a promising approach. A notable strategy is the combination of this compound with a BCL-xL inhibitor, such as ABT-263 (navitoclax).[3][4][5] this compound has been shown to induce the expression of the pro-apoptotic protein BAX in a p53-dependent manner.[4] BCL-xL can sequester BAX, preventing apoptosis. By inhibiting BCL-xL, ABT-263 frees BAX to initiate apoptosis in cells that have been sensitized by this compound treatment.[3][4][5] This combination has demonstrated synergistic effects in various cancer cell lines.[3][4]
5. I am not observing the expected level of polyploidy after this compound treatment. What could be the issue?
Several factors could contribute to this:
-
Cell Line Specificity: The induction of polyploidy can vary between cell lines.
-
Drug Concentration: Ensure that the concentration of this compound is within the effective range (typically 40-500 nM) to inhibit Aurora B kinase.[2][6]
-
Treatment Duration: The time required to observe significant polyploidy can vary. A time-course experiment is recommended.
-
Resistance: The cells may have developed resistance, for instance, through PgP overexpression.
6. How can I confirm that this compound is inhibiting its target in my cellular model?
A reliable method to confirm target engagement is to measure the phosphorylation of histone H3 at Serine 10 (pHH3), a direct substrate of Aurora B kinase. A decrease in pHH3 levels upon this compound treatment indicates successful target inhibition. This can be assessed by western blotting or immunofluorescence.
Troubleshooting Guides
Problem: High variability in cell viability (MTT/MTS) assay results.
-
Possible Cause: Uneven cell seeding, contamination, or issues with the reagent.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
-
Check for and address any microbial contamination.
-
Verify the proper preparation and storage of the MTT/MTS reagent.
-
Ensure complete solubilization of the formazan crystals before reading the absorbance.
-
Problem: Weak or no signal for phosphorylated histone H3 (pHH3) in western blots.
-
Possible Cause: Inefficient protein extraction, low antibody concentration, or issues with the transfer.
-
Troubleshooting Steps:
-
Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Optimize the concentration of the primary antibody against pHH3.
-
Confirm successful protein transfer to the membrane by Ponceau S staining.
-
Include a positive control (e.g., cells treated with a known Aurora B activator or arrested in mitosis).
-
Problem: Difficulty in resolving polyploid populations in flow cytometry.
-
Possible Cause: Inappropriate cell fixation, RNase treatment, or cell clumping.
-
Troubleshooting Steps:
-
Use cold ethanol for fixation to ensure proper permeabilization.
-
Ensure complete RNase digestion to avoid staining of double-stranded RNA.
-
Filter the cell suspension before analysis to remove clumps.
-
Adjust the flow rate to ensure accurate measurement of individual cells.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | PgP Expression | EC50 (nM) | Citation |
| MES-SA | Uterine Sarcoma | Low | 38 | [1] |
| MES-SA/Dx5 | Uterine Sarcoma | High | >50,000 | [1] |
| HCT15 | Colorectal Cancer | High | >1,000 | [1] |
| DLD1 | Colorectal Cancer | High | >1,000 | [1] |
| A2780 | Ovarian Cancer | Not Specified | 85 | [7] |
| PC3 | Prostate Cancer | Not Specified | 190 | [7] |
| HL60 | Acute Myeloid Leukemia | Not Specified | Not Specified (induces polyploidy) | [1] |
| MV4-11 | Acute Myeloid Leukemia | Not Specified | Not Specified (inhibits FLT3) | [1] |
Table 2: Synergistic Effect of this compound and ABT-263 Combination
| Cell Line | Cancer Type | Combination Effect | Citation |
| HCT116 | Colorectal Cancer | Synergistic cell growth inhibition and apoptosis induction | [3][4] |
| A549 | Non-small Cell Lung Cancer | Synergistic cell growth inhibition | [8] |
| HT29 | Colorectal Cancer | Synergistic cell growth inhibition | [5] |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound (and/or combination drugs) for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified atmosphere.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Phosphorylated Histone H3 (pHH3)
-
Cell Lysis: Lyse cells treated with this compound using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against pHH3 (Ser10) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Flow Cytometry for Cell Cycle Analysis (Polyploidy)
-
Cell Harvesting: Harvest cells after this compound treatment and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 2 hours at -20°C.[10][11]
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[10][11]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content using a flow cytometer. Polyploid cells will have a DNA content greater than 4N.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: P-glycoprotein mediated resistance to this compound.
Caption: Synergy of this compound and a BCL-xL inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora B Inhibitor this compound Synergizes with BCL-xL Inhibition by Inducing Active BAX in Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Aurora B Inhibitor this compound Synergizes with BCL-xL Inhibition by Inducing Active BAX in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 11. cancer.wisc.edu [cancer.wisc.edu]
Technical Support Center: TAK-901 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TAK-901 in animal studies. The information is intended for scientists and drug development professionals to anticipate and mitigate potential toxicities associated with this potent Aurora B kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1] Its inhibition leads to defects in chromosome segregation and cytokinesis, ultimately causing polyploidy (the state of having more than two sets of chromosomes) and subsequent apoptosis in rapidly dividing cells.[1][2][3] this compound exhibits time-dependent, tight-binding inhibition of Aurora B.[4]
Q2: What are the known off-target effects of this compound?
A2: While highly potent against Aurora B, this compound also inhibits other kinases at clinically relevant concentrations. The most notable off-targets include FLT3 and FGFR2.[1][3] It may also inhibit other kinases like JAK2, c-Src, and Abl, though with less potency in cellular assays.[4][5] These off-target activities can contribute to both the anti-tumor efficacy and the toxicity profile of the compound.
Q3: What is the expected therapeutic effect of this compound in animal models?
A3: The primary therapeutic effect of this compound in cancer models is the inhibition of tumor growth, and in some cases, tumor regression.[1][2] This is achieved through the induction of polyploidy and apoptosis in cancer cells.[1][2][3]
Troubleshooting Guide: Managing Potential Toxicities
Researchers may encounter several toxicities when using this compound in animal studies, primarily due to its mechanism of action on proliferating cells. Below are common issues and recommended mitigation strategies.
Issue 1: Hematological Toxicity (Neutropenia, Thrombocytopenia)
Symptoms:
-
Reduced white blood cell counts (neutropenia), particularly neutrophils.
-
Decreased platelet counts (thrombocytopenia).
-
Increased susceptibility to infections.
Root Cause: Aurora B kinase is essential for the proliferation of hematopoietic progenitor cells in the bone marrow. Inhibition of Aurora B can lead to myelosuppression. Off-target inhibition of kinases like FLT3 can exacerbate this effect.
Mitigation Strategies:
-
Dose Optimization:
-
Supportive Care:
-
Administer granulocyte colony-stimulating factor (G-CSF) to stimulate neutrophil production.
-
Provide prophylactic antibiotics to prevent infections in neutropenic animals.
-
Monitor for signs of bleeding and consider platelet transfusions if severe thrombocytopenia occurs.
-
-
Monitoring:
-
Perform complete blood counts (CBCs) regularly (e.g., twice weekly) to monitor for changes in blood cell populations.
-
Issue 2: Gastrointestinal (GI) Toxicity (Diarrhea, Weight Loss)
Symptoms:
-
Diarrhea.
-
Weight loss.
-
Dehydration.
-
Reduced food intake.
Root Cause: The epithelial lining of the gastrointestinal tract has a high rate of cell turnover. Inhibition of Aurora B kinase can disrupt this process, leading to mucosal damage.
Mitigation Strategies:
-
Supportive Care:
-
Provide fluid and electrolyte supplementation to prevent dehydration.
-
Offer highly palatable and easily digestible food to encourage eating.
-
Administer anti-diarrheal agents as needed.
-
-
Dose Management:
-
Implement dose reductions or treatment holidays if severe GI toxicity is observed.[6]
-
-
Monitoring:
-
Monitor body weight and food/water intake daily.
-
Perform regular clinical observations for signs of GI distress.
-
At study termination, conduct histopathological analysis of GI tissues to assess for damage.
-
Quantitative Toxicity Data
Direct, publicly available quantitative toxicity data for this compound in animal models is limited. The following table summarizes representative data for other Aurora B kinase inhibitors to provide an indication of the potential toxicities that may be observed.
| Parameter | Species | Aurora B Inhibitor | Value | Reference |
| Maximum Tolerated Dose (MTD) | Mice | PHA-739358 | 30 mg/kg/day for 10 days (i.p.) | [6] |
| Dose-Limiting Toxicity (DLT) | Humans | GSK1070916A | Neutropenia (Grade 3) at 1800 mg/m² | [6] |
| Hematological Toxicity | Humans | GSK1070916A | Grade 4 Neutropenia | [9] |
| Gastrointestinal Toxicity | Humans | Pan-Aurora Inhibitors | Stomatitis, Diarrhea | [10] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy and Toxicity Study
1. Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID) xenografted with a human tumor cell line of interest.
2. This compound Formulation and Administration:
-
Formulate this compound in a suitable vehicle (e.g., 12% Captisol in 25 mmol/L citrate buffer, pH 3.0).[2]
-
Administer this compound intravenously (i.v.) via the tail vein.
-
A typical dosing schedule is twice daily (b.i.d.) on 2 consecutive days per week.[2]
3. Study Groups:
-
Vehicle control group.
-
At least three dose levels of this compound, bracketing the expected efficacious dose.
4. Monitoring and Endpoints:
-
Tumor Growth: Measure tumor volume twice weekly with calipers.
-
Body Weight: Record body weight daily.
-
Clinical Observations: Observe animals daily for any signs of toxicity.
-
Hematology: Collect blood samples (e.g., via retro-orbital or submandibular bleed) for CBC analysis at baseline and weekly.
-
Termination: Euthanize animals when tumors reach a predetermined size or if they exhibit signs of severe toxicity. Collect tumors and major organs for histopathological analysis.
Protocol 2: Monitoring and Management of Hematological Toxicity
1. Blood Collection:
-
Collect a small volume of blood (e.g., 50-100 µL) into EDTA-coated tubes.
2. Complete Blood Count (CBC) Analysis:
-
Use an automated hematology analyzer to determine white blood cell (WBC) count with differential, red blood cell (RBC) count, hemoglobin, hematocrit, and platelet count.
3. Intervention Thresholds (Example):
-
Neutropenia: If absolute neutrophil count (ANC) falls below 500 cells/µL, consider a dose delay and/or administration of G-CSF.
-
Thrombocytopenia: If platelet count falls below 50,000/µL, monitor for signs of bleeding and consider a dose reduction.
4. Supportive Care:
-
House animals in a sterile environment to minimize infection risk.
-
Provide a nutritionally complete and easily accessible diet.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways affected by this compound and a general experimental workflow for in vivo studies.
Caption: this compound Mechanism of Action and Cellular Effects.
Caption: General Experimental Workflow for In Vivo Studies.
References
- 1. Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scantox.com [scantox.com]
- 9. researchgate.net [researchgate.net]
- 10. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes after Tak-901 treatment
This guide is intended for researchers, scientists, and drug development professionals using Tak-901. It provides troubleshooting advice and answers to frequently asked questions regarding unexpected phenotypes observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, investigational, multi-targeted kinase inhibitor. Its primary mechanism of action is the inhibition of Aurora B kinase, a key regulator of mitosis.[1] It is a time-dependent, tight-binding inhibitor of Aurora B.[2][3] This inhibition disrupts chromosome segregation and cytokinesis, leading to the characteristic phenotype of polyploidy (cells with more than the normal number of chromosome sets) and subsequent inhibition of cell proliferation.[2][3][4]
Q2: What are the expected cellular phenotypes after this compound treatment?
A2: The expected and most commonly reported phenotypes consistent with Aurora B inhibition are:
-
Inhibition of cell proliferation: this compound shows a strong growth-inhibitory effect across a range of human cancer cell lines.[3]
-
Induction of polyploidy: Due to failed cytokinesis, cells treated with this compound are expected to become enlarged and contain multiple nuclei or a single large nucleus with multiples of the normal DNA content (e.g., 8n, 16n).[2][3] This can be observed via microscopy and quantified by flow cytometry.
-
Cell cycle arrest: Cells may arrest in the G2/M phase before becoming polyploid.[5]
-
Decreased Histone H3 Phosphorylation: A direct downstream marker of Aurora B activity, the phosphorylation of Histone H3 at Serine 10, should be significantly reduced.[2][5]
A3: Yes, this is possible. While this compound's primary target is Aurora B, it is a multi-targeted kinase inhibitor.[2] At certain concentrations, it can engage other targets, leading to phenotypes that are not directly related to mitotic failure. For example, this compound has been shown to inhibit other kinases like FLT3 and FGFR2 in intact cells.[2][3][6] Additionally, it has been reported to suppress SREBP1-mediated lipid metabolism in glioblastoma cells and inhibit the NF-κB and JAK/STAT pathways.[5][6][7]
Q4: Could my cells be developing resistance to this compound?
A4: Yes, resistance can be a factor in long-term or dose-escalation studies. Some cell lines, particularly those expressing high levels of the P-glycoprotein (PgP) drug efflux pump (also known as MDR1), may exhibit intrinsic resistance to this compound.[3] Acquired resistance mechanisms could also develop over time.
Troubleshooting Unexpected Phenotypes
This section addresses specific unexpected results you might encounter during your experiments.
Issue 1: I'm not observing the classic polyploidy phenotype.
-
Question: I've treated my cells with this compound, but I'm not seeing an increase in cell size or polyploidy. Why might this be?
-
Answer: There are several potential reasons:
-
Concentration is too low: The effective concentration for inducing polyploidy can vary between cell lines (typically in the 50-500 nM range).[2][3] You may need to perform a dose-response curve to find the optimal concentration for your specific model.
-
Concentration is too high: At very high concentrations (e.g., >3.2 µmol/L), this compound may induce apoptosis or other forms of cell death before polyploidy can be established.[3]
-
Cell line-specific insensitivity: Your cell line may have intrinsic resistance, for example, through high expression of drug efflux pumps like PgP.[3]
-
Incorrect timing: Polyploidy takes time to develop. Ensure your endpoint (e.g., 48-72 hours) is appropriate for observing failed cell divisions.
-
Issue 2: My cells are dying, but not through apoptosis following polyploidy.
-
Question: My cells are dying at concentrations where I would expect to see polyploidy. What could be the cause?
-
Answer: This could be due to this compound's off-target effects. The compound is known to inhibit other kinases that may be critical for your cells' survival.[6] For instance, if your cells are dependent on FLT3 or FGFR signaling, inhibition of these kinases by this compound could induce apoptosis independent of mitotic catastrophe.[2][3] It has also been shown to induce active BAX, which could sensitize cells to apoptosis, especially if combined with other treatments.[8]
Issue 3: I'm observing changes in cell migration, invasion, or metabolism.
-
Question: My wound-healing assay shows reduced migration, and I'm seeing changes in the expression of metabolic genes. Is this a known effect of this compound?
-
Answer: Yes, these effects have been documented, particularly in glioblastoma models.[5] this compound was found to significantly inhibit the migration, invasion, and stem cell-like properties of glioblastoma cells.[5] This was linked to the suppression of SREBP1 and a subsequent downregulation of lipid metabolism.[5] This highlights a key off-target effect that may be relevant in your experimental system.
Data Presentation: Quantitative Summary of this compound Activity
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Target/Process | Value | Cell Line/System | Citation |
| IC50 | Aurora A Kinase | 21 nM | Biochemical Assay | [6][7] |
| IC50 | Aurora B Kinase | 15 nM | Biochemical Assay | [6][7] |
| Affinity Constant (Ki) | Aurora B-INCENP | 0.02 nM | Biochemical Assay | [6][7] |
| Dissociation t1/2 | Aurora B-INCENP | 920 minutes | Biochemical Assay | [6][7] |
| EC50 | Cell Proliferation | 40 - 500 nM | Various Cancer Lines | [2][4] |
| EC50 | Histone H3 Phosphorylation | 160 nM | PC3 Cells | [3] |
| EC50 | FGFR2 Autophosphorylation | 220 nM | KATO-III Cells | [3] |
| EC50 | FLT3 Autophosphorylation | 250 nM | MV4-11 Cells | [3] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Histone H3 (Ser10)
-
Objective: To verify the on-target activity of this compound by measuring the inhibition of Aurora B's direct substrate.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 0, 50, 100, 200, 500 nM) for 24 hours. Include a positive control (e.g., nocodazole) to enrich for mitotic cells.
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe for Total Histone H3 or a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Objective: To quantify the induction of polyploidy by measuring DNA content.
-
Cell Treatment: Plate cells and treat with this compound (e.g., 200 nM) or vehicle control for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. Polyploid cells will appear as peaks with >4N DNA content (e.g., 8N, 16N).
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma Growth by Blocking SREBP1-Mediated Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Aurora B Inhibitor this compound Synergizes with BCL-xL Inhibition by Inducing Active BAX in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
TAK-901 Technical Support Center: Optimizing Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of TAK-901, a potent and selective Aurora B kinase inhibitor. The following information, presented in a question-and-answer format, addresses common issues related to optimizing treatment duration for maximal therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to treatment scheduling?
A1: this compound is a potent, tight-binding inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2] Its primary mechanism involves the disruption of chromosome segregation and cytokinesis, leading to polyploidy and ultimately, apoptosis in cancer cells.[1][2] this compound also shows inhibitory activity against other kinases, including FLT3 and FGFR2.[1][2] The tight-binding nature of this compound to Aurora B kinase results in sustained target inhibition. This prolonged action suggests that intermittent dosing schedules may be sufficient to maintain a therapeutic effect while minimizing potential off-target toxicities. Preclinical studies have demonstrated the efficacy of intermittent dosing, such as twice daily administration for two consecutive days per week.[1]
Q2: What are the key pharmacodynamic biomarkers to monitor when assessing this compound activity and how can they inform treatment duration?
A2: The most direct pharmacodynamic biomarker for this compound activity is the inhibition of phosphorylation of histone H3 at serine 10 (pHH3), a direct substrate of Aurora B kinase.[1][2] A significant reduction in pHH3 levels in tumor tissue or surrogate tissues indicates target engagement. Another key cellular phenotype induced by this compound is polyploidy, which can be assessed by flow cytometry or imaging.[1]
Monitoring these biomarkers can help determine the optimal duration of treatment. For instance, treatment cycles can be designed to maintain a sustained suppression of pHH3. Once pHH3 levels begin to recover, it might indicate a need for the next treatment cycle. The persistence of polyploid cells can also be monitored as an indicator of continued drug effect.
Q3: What are the recommended starting points for this compound treatment duration in preclinical models?
A3: Based on published preclinical data, a common and effective dosing schedule for this compound in xenograft models is intermittent intravenous administration. A typical regimen involves twice-daily (b.i.d.) dosing for two consecutive days, followed by a five-day rest period, with this cycle repeated for 2 to 3 weeks.[1] In some models, intensifying the dosing schedule from once a week to two consecutive days a week has shown improved anti-tumor activity.[3]
Troubleshooting Guide
Problem: Suboptimal tumor growth inhibition is observed with the initial treatment regimen.
Possible Cause & Solution:
-
Insufficient Treatment Duration: The initial treatment cycles may not be long enough to induce a sustained anti-tumor response.
-
Recommendation: Consider extending the number of treatment cycles (e.g., from 2-3 cycles to 4-5 cycles) and closely monitor tumor growth and pharmacodynamic markers.
-
-
Suboptimal Dosing Schedule: A continuous daily dosing might not be as effective as an intermittent schedule that allows for recovery of normal tissues.
-
Recommendation: If using a continuous schedule, consider switching to an intermittent regimen (e.g., 2 days on/5 days off) to potentially improve the therapeutic index.
-
-
Drug Resistance: The tumor cells may have intrinsic or acquired resistance to this compound.
-
Recommendation: Investigate potential resistance mechanisms, such as overexpression of drug efflux pumps like P-glycoprotein (PgP).[1] Consider combination therapies to overcome resistance.
-
Problem: Significant toxicity or weight loss is observed in animal models.
Possible Cause & Solution:
-
Excessive Treatment Duration or Dose: Continuous or prolonged treatment may lead to cumulative toxicity.
-
Recommendation: Reduce the number of treatment cycles or the duration of each cycle. Alternatively, decrease the dose of this compound while monitoring anti-tumor efficacy and pharmacodynamic markers to find a better-tolerated regimen. Introducing longer rest periods between cycles can also be beneficial.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nmol/L) for Cell Proliferation Inhibition |
| HL60 | Acute Myeloid Leukemia | 50 - 200 |
| PC3 | Prostate Cancer | 50 - 200 |
| A2780 | Ovarian Cancer | 50 - 200 |
| HCT116 | Colorectal Cancer | 50 - 200 |
| MES-SA | Uterine Sarcoma | 38 |
| MES-SA/Dx5 | Uterine Sarcoma (PgP expressing) | >50,000 |
| HCT15 | Colorectal Cancer (PgP expressing) | >50,000 |
| DLD1 | Colorectal Cancer (PgP expressing) | >50,000 |
Data summarized from Farrell et al., Mol Cancer Ther, 2013.[1]
Table 2: Preclinical In Vivo Dosing Regimens for this compound
| Xenograft Model | Dosing Schedule | Duration | Observed Effect |
| A2780 (Ovarian) | 30 mg/kg, i.v., b.i.d., 2 days/week | 2 cycles | Tumor Regression |
| MV4-11 (AML) | 40 mg/kg, i.v., b.i.d., 2 days/week | 2 cycles | Tumor Stasis |
| HL60 (AML) | 30 mg/kg, i.v., b.i.d., every other day | 3 cycles | Tumor Regression |
| HCT116 (Colorectal) | 45 mg/kg, i.v., b.i.d., 2 days/week | 2 cycles | Tumor Regression |
Data summarized from Farrell et al., Mol Cancer Ther, 2013.[1]
Experimental Protocols
Protocol 1: Assessment of Histone H3 Phosphorylation (pHH3) Inhibition
-
Cell Culture and Treatment: Plate cancer cells (e.g., PC3) and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified duration (e.g., 4 hours).
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phospho-histone H3 (Ser10) and a loading control antibody (e.g., total Histone H3 or GAPDH).
-
Detection: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the bands using a chemiluminescence substrate.
-
Quantification: Densitometrically quantify the bands and normalize the pHH3 signal to the loading control to determine the extent of inhibition.
Protocol 2: Analysis of Polyploidy by Flow Cytometry
-
Cell Culture and Treatment: Treat cancer cells (e.g., HL60) with this compound for a longer duration (e.g., 48 hours) to allow for cell cycle progression and endoreduplication.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Polyploid cells will exhibit a DNA content greater than 4N (e.g., 8N, 16N).
-
Data Analysis: Quantify the percentage of cells in different ploidy states using appropriate cell cycle analysis software.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Analysis of TAK-901 and Other Aurora B Kinase Inhibitors for Cancer Research
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of oncology research, the targeting of mitotic kinases, particularly Aurora B kinase, has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of the efficacy of TAK-901, an investigational Aurora B kinase inhibitor, with other notable inhibitors in its class: Barasertib (AZD1152), Danusertib (PHA-739358), and Tozasertib (MK-0457). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical data, experimental methodologies, and relevant signaling pathways to inform future research and development.
Introduction to Aurora B Kinase Inhibition
Aurora B kinase is a key regulator of mitosis, playing a crucial role in chromosome segregation and cytokinesis.[1][2] Its overexpression in various cancers is linked to aneuploidy and tumor progression, making it an attractive target for anticancer therapies.[3][4] A new generation of small molecule inhibitors has been developed to target Aurora B, with several compounds advancing to clinical trials. This guide focuses on a comparative analysis of this compound against other well-characterized Aurora B inhibitors.
Biochemical Potency: A Head-to-Head Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and its comparators against Aurora A and B kinases. It is important to note that these values are derived from various studies and may not be directly comparable due to differences in assay conditions.
| Inhibitor | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Other Notable Targets (IC50/Ki in nM) |
| This compound | 21[5][6] | 15[5][6] | FLT3, FGFR[7] |
| Barasertib (AZD1152-HQPA) | 1369[8] | 0.37[8] | Highly selective for Aurora B[4] |
| Danusertib (PHA-739358) | 13[9][10] | 79[9][10] | Aurora C (61), Abl (25), TrkA (31), c-RET (31), FGFR1 (47)[9] |
| Tozasertib (MK-0457/VX-680) | Ki: 0.6 | Ki: 18 | Aurora C (Ki: 4.6) |
In Vitro Efficacy: Impact on Cancer Cell Proliferation
The effectiveness of these inhibitors in halting the growth of cancer cells in culture is a key indicator of their potential therapeutic value. The table below presents the cellular growth inhibition data (EC50 or IC50) for each compound across various cancer cell lines.
| Inhibitor | Cell Line(s) | Growth Inhibition (EC50/IC50) |
| This compound | Various human cancer cell lines | 40 - 500 nM[6][7] |
| Barasertib (AZD1152-HQPA) | SCLC cell lines | <50 nM in sensitive lines[3] |
| Danusertib (PHA-739358) | Leukemic cell lines (K562, BV173, HL60) | Dose-dependent reduction in cell growth after 48 hours[9] |
| Tozasertib (MK-0457/VX-680) | Various tumor cell types | 15 - 113 nM |
In Vivo Antitumor Activity: Xenograft Model Studies
Preclinical evaluation in animal models provides crucial insights into the in vivo efficacy of these inhibitors. The following table summarizes the antitumor activity of this compound, Barasertib, Danusertib, and Tozasertib in various xenograft models. Direct comparison is challenging due to the use of different tumor models, dosing regimens, and administration routes.
| Inhibitor | Xenograft Model | Dosing and Schedule | Key Efficacy Results |
| This compound | A2780 (ovarian) | 30 and 45 mg/kg/injection, i.v. twice daily on 2 consecutive days/week for 3 cycles | Complete tumor regression.[11] |
| HCT116 (colon), HL60 (AML) | Not specified | Tumor regression at higher doses.[11] | |
| Barasertib (AZD1152) | SW620, HCT116, Colo205 (colorectal) | 150 mg/kg/day, s.c. minipump infusion over 48h | 79%, 60%, and 81% tumor growth inhibition, respectively.[12] |
| Human colon, lung, and hematologic tumors | Not specified | Mean tumor growth inhibition range of 55% to ≥100%.[13] | |
| Danusertib (PHA-739358) | HL-60 (AML) xenograft in rats | 25 mg/kg, i.v. twice daily | 75% inhibition of tumor growth with one complete regression.[9] |
| Tozasertib (MK-0457/VX-680) | Pancreatic and colon xenograft models | 50 mg/kg, i.p. twice daily | Induced tumor regression. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Aurora B Kinase Signaling Pathway and Points of Inhibition.
References
- 1. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 2. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. plus.labcloudinc.com [plus.labcloudinc.com]
- 11. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 12. xcessbio.com [xcessbio.com]
- 13. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: TAK-901 vs. Volasertib in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
In the landscape of novel therapeutics for Acute Myeloid Leukemia (AML), inhibitors of cell cycle kinases have emerged as a promising strategy. This guide provides a detailed, objective comparison of two such investigational agents: TAK-901, a multi-targeted Aurora kinase inhibitor, and volasertib, a potent Polo-like kinase 1 (Plk1) inhibitor. The following sections present a comprehensive analysis of their preclinical performance in AML models, supported by experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | This compound | Volasertib |
| Primary Target(s) | Aurora Kinase A, Aurora Kinase B | Polo-like Kinase 1 (Plk1) |
| Mechanism of Action | Induces polyploidy and apoptosis through inhibition of mitotic kinases.[1][2] | Induces G2/M phase cell cycle arrest and subsequent apoptosis by inhibiting a key regulator of mitosis.[3] |
| Reported Potency | IC50 of 21 nM for Aurora A and 15 nM for Aurora B in biochemical assays.[2] | IC50 of 0.87 nM for Plk1 in biochemical assays.[3] |
In Vitro Efficacy in AML Cell Lines
Direct comparative studies of this compound and volasertib in the same panel of AML cell lines are limited in the public domain. However, data from independent preclinical studies provide insights into their respective activities.
Table 1: In Vitro Activity of this compound against AML Cell Lines
| Cell Line | Assay Type | Endpoint | Value | Reference |
| HL-60 | Cell Proliferation | IC50 | 40-500 nM | [4] |
| MV4-11 | Cell Proliferation | IC50 | 40-500 nM | [4] |
| Panel of 8 AML cell lines | Cell Viability | - | Potently diminished viability | [5] |
Table 2: In Vitro Activity of Volasertib against AML Cell Lines
| Cell Line | Assay Type | Endpoint | Value | Reference |
| HL-60 | Cell Proliferation | GI50 | 5.8 nM | [3] |
| MV4-11 | Cell Proliferation | GI50 | 4.6 nM | [3] |
| MOLM14 | Cell Proliferation | GI50 | 4.6 nM | [3] |
| K562 | Cell Proliferation | GI50 | 14.1 nM | [3] |
| HEL | Cell Proliferation | GI50 | 17.7 nM | [3] |
Cellular Mechanisms of Action
Both this compound and volasertib exert their anti-leukemic effects by disrupting mitosis, albeit through targeting different key regulatory kinases.
This compound: Targeting the Aurora Kinase Family
This compound is a potent inhibitor of both Aurora A and Aurora B kinases, which play critical roles in mitotic progression.[2] Inhibition of these kinases by this compound leads to a distinct cellular phenotype characterized by the accumulation of polyploid cells (cells with more than the normal number of chromosome sets) and subsequent induction of apoptosis.[1][2][5]
Volasertib: A Specific Inhibitor of Plk1
Volasertib is a highly selective and potent inhibitor of Polo-like kinase 1 (Plk1), a master regulator of multiple stages of mitosis.[3] By inhibiting Plk1, volasertib causes cells to arrest in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[3]
In Vivo Efficacy in AML Xenograft Models
Both this compound and volasertib have demonstrated significant anti-leukemic activity in in vivo models of AML.
Table 3: In Vivo Efficacy of this compound in an AML Xenograft Model
| Model | Treatment | Outcome | Reference |
| Disseminated MV4-11 xenograft | This compound | Significantly more effective than cytarabine in suppressing disease progression and prolonging overall survival. | [5] |
Table 4: In Vivo Efficacy of Volasertib in AML Xenograft Models
| Model | Treatment | Outcome | Reference |
| Subcutaneous MOLM-13 xenograft | Volasertib (20 or 40 mg/kg, once weekly) | Dose-dependent tumor growth inhibition. | [6] |
| Disseminated MOLM-13 xenograft | Volasertib (20 or 40 mg/kg, once weekly) | Prolonged survival of treated animals. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key assays used to evaluate this compound and volasertib.
Cell Viability and Proliferation Assays
Protocol: Cell Viability (MTS Assay)
-
Cell Seeding: AML cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or volasertib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation: Plates are incubated for an additional 1-4 hours.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
-
Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is calculated from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: AML cells are treated with this compound, volasertib, or vehicle control for a specified time (e.g., 48 hours).
-
Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.[7][8][9]
-
Incubation: Staining is performed in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive) is quantified.[7][8][9]
Cell Cycle Analysis
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment: AML cells are treated with the test compound or vehicle control for a desired duration (e.g., 24 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Incubation: Staining is carried out in the dark at room temperature.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the DNA content histogram.[10][11]
Summary and Future Directions
Both this compound and volasertib demonstrate potent preclinical activity against AML cells through distinct mechanisms of mitotic inhibition. Volasertib, as a specific Plk1 inhibitor, has a more targeted mechanism of action, while this compound's multi-targeted approach against Aurora kinases may offer advantages in certain genetic contexts or in overcoming resistance.
References
- 1. Standardized assays to monitor drug sensitivity in hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Murine Models of Acute Myeloid Leukemia [frontiersin.org]
- 5. Animal Models of Leukemia: Any closer to the real thing? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4.4. Cell Viability and Apoptosis Assay by Flow Cytometry [bio-protocol.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. nanocellect.com [nanocellect.com]
Assessing the Selectivity of Tak-901 for Aurora B over Aurora A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational Aurora kinase inhibitor, Tak-901, and its selectivity for Aurora B over Aurora A. The information presented is supported by experimental data to aid in the assessment of this compound for research and development purposes.
Biochemical Selectivity of this compound
This compound is a potent, multi-targeted inhibitor of Aurora kinases. Biochemical assays have demonstrated that this compound inhibits both Aurora A and Aurora B with low nanomolar potency. However, a key distinguishing feature is its time-dependent, tight-binding inhibition of Aurora B, a characteristic not observed with Aurora A.[1][2][3] This suggests a potentially greater and more sustained inhibitory effect on Aurora B within a cellular context than what is implied by a simple comparison of half-maximal inhibitory concentrations (IC50).
The IC50 values for this compound against the activated forms of Aurora A (complexed with TPX2) and Aurora B (complexed with INCENP) are summarized in the table below.
| Kinase Target | IC50 (nM) | Additional Notes |
| Aurora A / TPX2 | 21[4][5][6] | Standard ATP-competitive inhibition. |
| Aurora B / INCENP | 15[4][5][6] | Exhibits time-dependent, tight-binding inhibition.[1][2][3] |
The slight numerical similarity in the IC50 values is contrasted by the kinetic properties of the inhibition. The tight-binding nature of this compound to the Aurora B/INCENP complex, with a reported dissociation half-life (t1/2) of 920 minutes, indicates a prolonged duration of inhibition for Aurora B.[3][5] This kinetic advantage is a critical factor when evaluating the cellular selectivity and potential therapeutic window of this compound.
Experimental Protocols
The following outlines the general methodologies employed in the biochemical assays to determine the IC50 values and characterize the inhibitory profile of this compound.
Biochemical Kinase Inhibition Assay (for IC50 Determination)
This protocol describes a common method for determining the potency of a kinase inhibitor in a biochemical setting.
1. Reagents and Materials:
-
Kinases: Recombinant human Aurora A/TPX2 and Aurora B/INCENP complexes.
-
Substrates: Fluorescently labeled peptide substrates. For Aurora A/TPX2, FL-Kemptide is a suitable substrate. For Aurora B/INCENP, FL-PKAtide (5-carboxy-fluorescein-GRTGRRNSI-NH2) can be used.[4][7]
-
Inhibitor: this compound, serially diluted in an appropriate solvent (e.g., DMSO).
-
ATP: Adenosine triphosphate.
-
Assay Buffer: A buffer containing components such as HEPES, MgCl2, Brij-35, and optionally DTT and EGTA.
-
Detection Reagent: A system to quantify substrate phosphorylation, such as IMAP detection reagents or an ADP-Glo™ Kinase Assay kit.[4][8]
-
Microplates: Low-volume 384-well plates are commonly used.
2. Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In the wells of a microplate, add the assay buffer, the respective kinase (e.g., 2 nM Aurora A/TPX2 or 0.8 nM Aurora B/INCENP), and the serially diluted this compound.[4][7]
-
Initiate the kinase reaction by adding a mixture of the peptide substrate (e.g., 100 nM) and ATP (e.g., 1 mM for Aurora A, 10 mM for Aurora B).[4][7]
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Time-Dependent Inhibition Assay
To assess the tight-binding inhibition of this compound on Aurora B, the following modifications to the standard kinase inhibition assay are made:
-
Pre-incubate the Aurora B/INCENP enzyme with serially diluted this compound for a specified period (e.g., 1 hour) at room temperature before initiating the kinase reaction.[4][7]
-
Initiate the reaction by adding a high concentration of ATP (e.g., 150 mM) and the peptide substrate.[7]
-
Measure kinase activity at different time points to determine the rate of inhibition.
Visualizing the Molecular Context and Experimental Design
To better understand the biological roles of Aurora A and B and the workflow for assessing inhibitor selectivity, the following diagrams are provided.
Caption: Aurora A and B pathways and this compound inhibition.
Caption: Workflow for kinase inhibitor selectivity profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 7. glpbio.com [glpbio.com]
- 8. promega.com [promega.com]
Evaluating the Therapeutic Window of TAK-901 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic window of TAK-901, a novel Aurora B kinase inhibitor. By objectively comparing its performance with other Aurora kinase inhibitors, Barasertib (AZD1152) and VX-680 (MK-0457), this document aims to equip researchers with the necessary data to evaluate its potential as a therapeutic agent. The information presented is based on publicly available preclinical experimental data.
Introduction to this compound and Aurora Kinase Inhibition
This compound is an investigational, multi-targeted Aurora B kinase inhibitor.[1][2] Aurora kinases, particularly Aurora B, are key regulators of mitosis, and their overexpression is frequently observed in various cancers, making them attractive therapeutic targets.[1][3] Inhibition of Aurora B kinase disrupts cell division, leading to polyploidy and ultimately apoptosis in cancer cells.[1][4] this compound has demonstrated potent inhibition of Aurora A and B kinases and has entered Phase I clinical trials for various cancers.[1][4][5] This guide evaluates the preclinical efficacy and safety profile of this compound to define its therapeutic window and compares it with other well-characterized Aurora kinase inhibitors.
Comparative Preclinical Efficacy
The following tables summarize the in vitro and in vivo preclinical data for this compound and its comparators, Barasertib and VX-680.
Table 1: In Vitro Potency of Aurora Kinase Inhibitors
| Compound | Target(s) | IC50 / Ki (nM) | Cell Line Growth Inhibition (EC50/IC50, nM) | Reference(s) |
| This compound | Aurora A, Aurora B | IC50: 21 (A), 15 (B) | 40 - 500 (various human cancer cell lines) | [1][4][6] |
| Barasertib (AZD1152-HQPA) | Aurora B >> Aurora A | Ki: 0.36 (B), 1,369 (A) | <50 (in sensitive SCLC lines) | [7][8] |
| VX-680 (MK-0457) | Aurora A, B, C | Ki: 0.6 (A), 18 (B), 4.6 (C) | 50 to >5000 (NSCLC cell lines) | [5] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference(s) |
| This compound | A2780 Ovarian Cancer (rat) | 40 mg/kg/day, i.v. | Complete regression | [1][9] |
| A2780 and AML MV4-11 (mice) | 30 and 40 mg/kg/injection | Tumor stasis for 30 days | [2][10] | |
| U87MG Glioblastoma (mice) | Not specified | Significant tumor growth decrease | [11] | |
| Barasertib (AZD1152) | Human colon, lung, and hematologic tumors (mice) | Not specified | 55% to ≥100% TGI | [7] |
| VX-680 (MK-0457) | Caki-1 ccRCC (mice) | Not specified | 75.7% decrease in tumor volume | |
| Pancreatic and colon cancer | Not specified | Tumor regression |
Preclinical Safety and Therapeutic Window
A favorable therapeutic window is crucial for the clinical success of any anti-cancer agent, signifying a wide margin between the dose required for efficacy and the dose that causes unacceptable toxicity.
This compound: While specific preclinical toxicology studies are not publicly detailed, its advancement into Phase I clinical trials indicates an acceptable safety profile in animal models.[1] In a glioblastoma orthotopic xenograft mouse model, this compound significantly decreased tumor growth without affecting the body weight of the tumor-bearing mice, suggesting a good therapeutic window in this model.[11]
Barasertib (AZD1152): Preclinical studies have reported transient myelosuppression as a potential toxicity, which was reversible upon cessation of treatment.[7] This highlights a potential dose-limiting toxicity that needs to be carefully managed. A nanoparticle formulation of the active metabolite of Barasertib (AZD2811) has been shown to reduce toxicity and increase efficacy in preclinical models.[8]
VX-680 (MK-0457): In vivo studies in xenograft models have shown that VX-680 treatment did not alter animal body weight or peripheral blood counts, implying that the anti-tumor effects were not due to systemic toxicity.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Aurora B Inhibition
The following diagram illustrates the central role of Aurora B kinase in mitosis and how its inhibition by this compound leads to anti-tumor effects.
Caption: Aurora B Kinase Signaling Pathway and Inhibition by this compound.
General Preclinical Experimental Workflow
The diagram below outlines a typical workflow for evaluating the preclinical efficacy of an Aurora kinase inhibitor like this compound.
Caption: General Preclinical Experimental Workflow for Aurora Kinase Inhibitors.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the preclinical evaluation of this compound and its alternatives.
In Vitro Cell Proliferation Assay
-
Cell Lines: A panel of human cancer cell lines is seeded in 96-well plates.
-
Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).
-
Measurement: Cell viability is assessed using assays such as MTS or by measuring BrdU incorporation.
-
Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curves.[10]
Western Blot Analysis for Target Engagement
-
Cell Treatment and Lysis: Cancer cells are treated with the inhibitor for a defined time, followed by cell lysis to extract proteins.
-
Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target protein (e.g., phospho-Histone H3) and a loading control (e.g., actin).
-
Detection: Following incubation with a secondary antibody, the protein bands are visualized and quantified.
In Vivo Tumor Xenograft Studies
-
Animal Model: Immunocompromised mice or rats are subcutaneously or orthotopically implanted with human cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Animals are randomized into control and treatment groups. The test compound is administered via a specified route (e.g., intravenously) and schedule.
-
Monitoring: Tumor volume and animal body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.[10][12]
Conclusion
References
- 1. Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. VX 680 | CAS 639089-54-6 | VX680 | MK 0457 | Tozasertib | Tocris Bioscience [tocris.com]
- 6. VX 680 (CAS 639089-54-6): R&D Systems [rndsystems.com]
- 7. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma Growth by Blocking SREBP1-Mediated Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Cross-Resistance Between Tak-901 and Other Mitotic Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Aurora kinase inhibitor Tak-901 with other mitotic inhibitors, focusing on the critical aspect of cross-resistance. The development of resistance to anticancer agents is a primary obstacle in oncology, and understanding the potential for cross-resistance between different drug classes is paramount for designing effective sequential and combination therapies. This document summarizes key experimental data, outlines relevant methodologies, and visualizes the underlying mechanisms of resistance.
Introduction to this compound
This compound is a potent, multi-targeted inhibitor of Aurora kinases A and B, with IC50 values of 21 nM and 15 nM, respectively.[1][2] It functions as a time-dependent, tight-binding inhibitor of Aurora B.[1] By inhibiting Aurora B, this compound disrupts crucial mitotic processes, leading to polyploidy and ultimately, inhibition of cell proliferation in a variety of cancer cell lines, with IC50 values typically ranging from 40 to 500 nM.[1][3]
P-glycoprotein-Mediated Cross-Resistance: A Key Mechanism
A significant factor influencing the efficacy of and resistance to this compound is its interaction with the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). P-gp is an efflux pump that actively transports a wide range of xenobiotics, including many chemotherapeutic agents, out of the cell, thereby reducing their intracellular concentration and cytotoxic effect.
Experimental evidence has demonstrated that this compound is a substrate of the P-gp drug efflux pump.[4] This was clearly shown in studies comparing the uterine sarcoma cell line MES-SA with its P-gp-overexpressing, drug-resistant derivative, MES-SA/Dx5. The EC50 for this compound in the parental MES-SA cell line was 38 nM, whereas in the MES-SA/Dx5 cell line, the EC50 dramatically increased to over 50 µM, indicating a significant level of resistance conferred by P-gp expression.[4]
This P-gp-mediated resistance is a primary driver of cross-resistance between this compound and other mitotic inhibitors that are also P-gp substrates. This includes widely used agents such as the taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine), as well as other chemotherapeutics like doxorubicin.[5][6] Therefore, tumors that have developed resistance to these agents through the upregulation of P-gp are likely to exhibit cross-resistance to this compound.
Data Presentation: this compound Efficacy in P-gp Expressing vs. Non-Expressing Cell Lines
The following table summarizes the differential sensitivity to this compound in cell lines with and without significant P-gp expression.
| Cell Line | Cancer Type | P-gp Expression | This compound EC50 | Fold Resistance | Reference |
| MES-SA | Uterine Sarcoma | Low/Negative | 38 nM | 1 | [4] |
| MES-SA/Dx5 | Uterine Sarcoma | High | >50 µM | >1315 | [4] |
Experimental Protocols
Generation of Drug-Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cancer cell lines through continuous exposure to a cytotoxic agent.
Objective: To generate a cell line with acquired resistance to a specific mitotic inhibitor (e.g., this compound, paclitaxel).
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Mitotic inhibitor (e.g., this compound)
-
Cell counting solution (e.g., trypan blue)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Culture the parental cell line and determine the half-maximal inhibitory concentration (IC50) of the chosen mitotic inhibitor using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial exposure: Treat the parental cells with the mitotic inhibitor at a concentration equal to the IC50 for 24-48 hours.
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Expansion of surviving cells: Allow the surviving cells to proliferate.
-
Stepwise dose escalation: Once the cells have recovered and reached approximately 80% confluency, subculture them and expose them to a slightly higher concentration of the drug (e.g., 1.5-2 times the previous concentration).
-
Repeat cycles: Repeat the cycle of drug exposure, recovery, and dose escalation over several months.
-
Characterization of resistant cells: Periodically assess the IC50 of the resistant cell population to quantify the level of resistance. A significant increase in the IC50 compared to the parental cell line indicates the development of a resistant phenotype.
-
Confirmation of resistance mechanism: Investigate the underlying mechanism of resistance, such as the overexpression of P-gp, through techniques like Western blotting, qPCR, or flow cytometry.
P-glycoprotein (P-gp) Substrate Assessment Assay
This protocol outlines a method to determine if a compound is a substrate of the P-gp efflux pump using a cell-based transport assay.
Objective: To determine if this compound or another test compound is a substrate for P-gp.
Materials:
-
MDCKII (Madin-Darby Canine Kidney II) cells and MDCKII cells transfected with the human MDR1 gene (MDCKII-MDR1)
-
Transwell inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)
-
Test compound (e.g., this compound)
-
P-gp inhibitor (e.g., verapamil or cyclosporin A)
-
Analytical method for quantifying the test compound (e.g., LC-MS/MS)
Procedure:
-
Cell seeding: Seed the MDCKII and MDCKII-MDR1 cells onto the Transwell inserts and culture them until a confluent monolayer is formed.
-
Transport experiment setup:
-
Apical to Basolateral (A-B) transport: Add the test compound to the apical chamber.
-
Basolateral to Apical (B-A) transport: Add the test compound to the basolateral chamber.
-
Include groups with and without a known P-gp inhibitor in both A-B and B-A directions.
-
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 1-2 hours).
-
Sample collection: At the end of the incubation, collect samples from the receiver chambers.
-
Quantification: Analyze the concentration of the test compound in the collected samples using a validated analytical method.
-
Data analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
A compound is considered a P-gp substrate if the ER in MDCKII-MDR1 cells is significantly greater than in MDCKII cells (typically ER > 2) and this efflux is inhibited by a known P-gp inhibitor.
-
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. P-glycoprotein mediates resistance to histidine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Published TAK-901 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data for TAK-901, a potent Aurora B kinase inhibitor, with other well-characterized Aurora kinase inhibitors, Alisertib (MLN8237) and Barasertib (AZD1152). The information presented is collated from published research findings to assist in the independent validation and further investigation of these compounds.
Executive Summary
This compound is a multi-targeted Aurora B kinase inhibitor that has demonstrated potent anti-proliferative activity in a range of cancer cell lines and in vivo tumor models.[1] It exhibits time-dependent, tight-binding inhibition of Aurora B kinase.[1] This guide compares its performance with Alisertib, a selective Aurora A kinase inhibitor, and Barasertib, a highly selective Aurora B kinase inhibitor. The comparative data highlights differences in their kinase selectivity, potency, and preclinical efficacy, providing a valuable resource for researchers in the field of oncology drug development.
Data Presentation: Quantitative Comparison of Aurora Kinase Inhibitors
The following tables summarize the key quantitative data for this compound, Alisertib, and Barasertib based on published preclinical studies. It is important to note that the data has been compiled from various sources and experimental conditions may differ.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Primary Target(s) | IC50 (nM) - Aurora A | IC50 (nM) - Aurora B | Other Notable Targets (IC50/EC50 in nM) | Source(s) |
| This compound | Aurora B | 21 | 15 | FLT3 (EC50: 250), FGFR2 (EC50: 220) | [2][3][4][5][6] |
| Alisertib (MLN8237) | Aurora A | 1.2 | 396.5 (>200-fold selective for A over B) | - | [7][8] |
| Barasertib (AZD1152-HQPA) | Aurora B | 1369 | 0.37 (~3700-fold selective for B over A) | FLT3-ITD | [9][10][11][12] |
Table 2: In Vitro Anti-proliferative Activity (EC50/IC50 in various cancer cell lines)
| Inhibitor | Cell Line Examples | EC50/IC50 Range (nM) | Source(s) |
| This compound | Various human cancer cell lines | 40 - 500 | [1][3] |
| Alisertib (MLN8237) | HCT-116, various lymphoma and solid tumor lines | 15 - 469 | [8][13] |
| Barasertib (AZD1152-HQPA) | SCLC cell lines | <50 (in sensitive lines) | [14] |
Table 3: In Vivo Antitumor Activity
| Inhibitor | Xenograft Model Examples | Dosing and Administration | Observed Efficacy | Source(s) |
| This compound | Ovarian cancer (A2780), various solid tumors and leukemia models | Intravenous, twice daily | Complete regression in A2780 model, potent activity in others | [1][3] |
| Alisertib (MLN8237) | Colorectal (HCT-116), lymphoma models | Oral, once daily | Tumor growth inhibition and regressions | [8] |
| Barasertib (AZD1152) | Colon, lung, and hematologic tumor xenografts | Intravenous | Potent tumor growth inhibition (55% to ≥100%) | [15] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of the findings.
In Vitro Aurora Kinase Inhibition Assay
This protocol is a generalized procedure based on common methodologies for determining the IC50 of kinase inhibitors.
Objective: To measure the concentration of an inhibitor required to inhibit 50% of the activity of a specific Aurora kinase.
Materials:
-
Recombinant active Aurora A or Aurora B kinase
-
Kinase substrate (e.g., histone H3)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
In a microplate, add the recombinant Aurora kinase and the kinase substrate to each well.
-
Add the different concentrations of the test inhibitor to the respective wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.
Cell Proliferation Assay (BrdU Incorporation)
This protocol outlines a common method to assess the effect of a compound on cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
Objective: To determine the EC50 of an inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound) at various concentrations
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody conjugated to a detectable enzyme (e.g., peroxidase)
-
Substrate for the enzyme
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test inhibitor for a specified period (e.g., 48-72 hours).
-
Add the BrdU labeling solution to each well and incubate for a few hours to allow for incorporation into the DNA of proliferating cells.
-
Remove the labeling solution and fix the cells.
-
Denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Add the anti-BrdU antibody and incubate.
-
Wash the wells and add the enzyme substrate.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Plot the percentage of proliferation inhibition against the logarithm of the inhibitor concentration.
-
Calculate the EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell proliferation.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the antitumor efficacy of a compound in a subcutaneous xenograft mouse model.
Objective: To assess the in vivo antitumor activity of an inhibitor in a preclinical cancer model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Vehicle control solution
-
Test inhibitor (e.g., this compound) formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of the cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage, intravenous injection).
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the antitumor efficacy of the treatment.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.
Caption: Signaling pathway of this compound's inhibitory action on Aurora B kinase during mitosis.
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Caption: Logical relationship of this compound with its alternatives based on kinase selectivity.
References
- 1. Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. mdpi.com [mdpi.com]
- 12. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of TAK-901
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like TAK-901 is paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with general laboratory hazardous waste guidelines.
Quantitative Data for this compound
The following table summarizes key quantitative information for this compound, facilitating easy reference for handling and storage.
| Property | Value | Source(s) |
| CAS Number | 934541-31-8 | [1][2][3][4] |
| Molecular Formula | C₂₈H₃₂N₄O₃S | [1][2][3] |
| Molecular Weight | 504.6 g/mol | [1] |
| Solubility | 20 mg/mL in DMF, 20 mg/mL in DMSO | [1] |
| Storage Temperature | -20°C | [1][2][3][4][5] |
| Stability | ≥ 4 years at -20°C | [1] |
Experimental Protocols: Disposal of this compound
The proper disposal of this compound, a potent Aurora kinase inhibitor, requires treating it as a hazardous chemical waste. The following protocol is a synthesis of general best practices for laboratory chemical waste management.
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
-
Designated Hazardous Waste Container (clearly labeled)
-
Secondary containment for the waste container
-
Chemical waste labels
-
Fume hood
Procedure:
-
Risk Assessment and PPE: Before handling, review the Safety Data Sheet (SDS) for this compound if available from your supplier. Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Segregation of Waste:
-
Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), and empty stock vials in a designated, leak-proof hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and specify "this compound" and its chemical hazards.
-
Liquid Waste:
-
Solutions of this compound, particularly those in organic solvents like DMSO, must be collected in a separate, compatible hazardous waste container. Do not mix with aqueous waste streams.[6]
-
Label the liquid waste container with "Hazardous Waste," the chemical name "this compound," the solvent used (e.g., DMSO), and an approximate concentration.
-
-
Incompatible Wastes: Never mix this compound waste with incompatible chemicals. For instance, avoid mixing with strong oxidizing agents, acids, or bases unless a specific neutralization protocol is part of a validated experimental procedure.[7][8]
-
-
Container Management:
-
Use only containers that are compatible with the chemical waste being collected. For this compound solutions in organic solvents, glass or appropriate plastic containers are generally suitable.
-
Keep waste containers securely closed at all times, except when adding waste.[6]
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[7] The SAA should be inspected regularly for any signs of leakage.
-
Utilize secondary containment, such as a larger, chemically resistant bin, to hold the primary waste container and prevent the spread of potential spills.[8][9]
-
-
Disposal of "Empty" Containers:
-
An "empty" container that held this compound should still be treated as hazardous waste.
-
If institutional policy allows for the disposal of triple-rinsed containers as regular trash, the rinsate must be collected and disposed of as hazardous liquid waste.[6][9] The label on the empty container should be defaced before disposal.[9]
-
-
Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full hazardous waste containers.
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods. Follow institutional guidelines regarding maximum accumulation times and quantities.[8][9]
-
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[7][9] This compound's effects on aquatic life are not well-documented, and it may interfere with wastewater treatment processes.
-
Avoid Evaporation: Do not allow solvents containing this compound to evaporate in the fume hood as a means of disposal.[9]
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. glpbio.com [glpbio.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. vumc.org [vumc.org]
Essential Safety and Handling Guidance for Tak-901
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols and logistical information for the handling and disposal of Tak-901, an investigational, multi-targeted Aurora kinase inhibitor. Given that the toxicological properties of this compound have not been fully elucidated, stringent adherence to these procedural guidelines is critical to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound in any form (solid or in solution). The following table summarizes the required PPE, which should be donned before beginning any procedure and removed in the designated order to minimize contamination.
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-rated, powder-free nitrile gloves. The outer glove should be worn over the cuff of the lab coat. | Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Body Protection | A disposable, solid-front, back-closing laboratory coat made of a low-permeability fabric with long sleeves and tight-fitting knit cuffs. | Protects the wearer's clothing and skin from potential splashes and spills. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Prevents accidental eye exposure to the compound in either solid or liquid form. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is recommended when handling the solid compound or when there is a potential for aerosolization. | Minimizes the risk of inhaling fine particles of the compound. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects against spills and prevents the tracking of contaminants outside of the designated handling area. |
Experimental Protocols: Safe Handling of this compound
The following step-by-step protocol outlines the essential procedures for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
If the container is compromised, implement spill procedures immediately.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials. Recommended storage for the solid compound is at -20°C for long-term stability.
Preparation of Solutions
-
All manipulations involving solid this compound or concentrated stock solutions must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation exposure and environmental contamination.
-
Before starting, ensure all necessary equipment and waste containers are inside the containment area.
-
When dissolving the compound, add the solvent slowly to the solid to avoid generating dust.
-
Cap and seal vials containing this compound solutions securely.
Administration and In-Vitro/In-Vivo Studies
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and leakage.
-
For in-vivo studies, handle all animal waste (bedding, excreta) as potentially contaminated and dispose of it as hazardous waste.
-
Clearly label all cages housing animals treated with this compound.
Spill Management
-
A spill kit specifically for cytotoxic drugs must be readily available in the laboratory.
-
In case of a spill, evacuate the immediate area and alert others.
-
Wearing appropriate PPE, contain the spill using absorbent pads from the spill kit.
-
Decontaminate the area according to your institution's established procedures for hazardous drug spills.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Decontamination and Disposal
-
All disposable materials that have come into contact with this compound, including gloves, gowns, shoe covers, pipette tips, and vials, must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.
-
Non-disposable equipment, such as glassware and spatulas, must be decontaminated using a validated procedure before being removed from the containment area.
-
Follow all institutional and local regulations for the disposal of cytotoxic hazardous waste.
Visualizing Safe Handling Workflows
The following diagrams illustrate the key logical relationships and workflows for the safe handling of this compound.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
